NMR Spectral Data and Characterization for 5-Ethynyl-3-propan-2-yl-1,2-oxazole: A Technical Guide for Application Scientists
Executive Summary 5-Ethynyl-3-propan-2-yl-1,2-oxazole (CAS: 2445792-41-4), also known as 5-ethynyl-3-isopropylisoxazole, is a highly versatile heterocyclic building block utilized extensively in modern drug discovery. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Ethynyl-3-propan-2-yl-1,2-oxazole (CAS: 2445792-41-4), also known as 5-ethynyl-3-isopropylisoxazole, is a highly versatile heterocyclic building block utilized extensively in modern drug discovery. The 1,2-oxazole (isoxazole) core serves as a robust bioisostere for esters and amides, improving metabolic stability in medicinal chemistry campaigns[1]. Simultaneously, the terminal ethynyl group provides an ideal, bioorthogonal handle for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry[2].
Because positional isomers (e.g., 3-ethynyl-5-isopropylisoxazole) exhibit drastically different reactivity and pharmacological profiles, unambiguous structural elucidation is paramount. This whitepaper provides a comprehensive, self-validating framework for the NMR-based characterization of this compound, detailing not just the spectral assignments, but the underlying physical and electronic causality driving them.
Structural Overview & Mechanistic Rationale
The molecular architecture of 5-ethynyl-3-propan-2-yl-1,2-oxazole features a highly electron-withdrawing heteroaromatic ring. This core is flanked by an electron-donating isopropyl group at the C-3 position (via hyperconjugation) and a linear, sp-hybridized ethynyl group at the C-5 position. This specific "push-pull" electronic distribution creates a distinct magnetic environment that is highly diagnostic in Nuclear Magnetic Resonance (NMR) spectroscopy.
Fig 1: Molecular connectivity and electronic topology of 5-Ethynyl-3-propan-2-yl-1,2-oxazole.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in the spectral data, the acquisition protocol must account for the disparate longitudinal relaxation times (
T1
) of the protonated versus quaternary carbons.
Step-by-Step Acquisition Methodology:
Sample Preparation : Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (
δ=0.00
ppm). Transfer to a high-quality 5 mm NMR tube.
Instrument Tuning : Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear cryoprobe. Perform precise tuning, matching, and shimming to maximize the signal-to-noise ratio (SNR) and ensure sharp line widths (< 1.0 Hz).
1
H NMR Acquisition : Acquire 16–32 scans using a standard 30° pulse sequence (zg30). Set the relaxation delay (
D1
) to 2.0 seconds.
13
C NMR Acquisition (Critical Step) : Acquire 512–1024 scans with WALTZ-16 proton decoupling.
Causality Note: The quaternary carbons (C-3, C-5, and the internal alkyne carbon) lack directly attached protons, resulting in highly inefficient dipole-dipole relaxation. To prevent severe signal attenuation and ensure accurate relative detection, the
D1
delay must be extended to
≥3.0
seconds to allow for complete
T1
recovery.
Spectral Data Presentation
The following tables summarize the expected high-resolution NMR data, synthesized from established chemical shift principles for 3,5-disubstituted isoxazoles.
Table 1:
1
H NMR Assignments (400 MHz,
CDCl3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment
Isopropyl
CH3
1.30
Doublet (d)
6H
6.9
−CH(CH3)2
Isopropyl
CH
3.05
Heptet (h)
1H
6.9
−CH(CH3)2
Alkyne
CH
3.55
Singlet (s)
1H
-
−C≡CH
Isoxazole H-4
6.35
Singlet (s)
1H
-
Heteroaromatic core
Table 2:
13
C NMR Assignments (100 MHz,
CDCl3
)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
Isopropyl
CH3
21.5
CH3
−CH(CH3)2
Isopropyl
CH
26.5
CH
−CH(CH3)2
Alkyne C (Terminal)
71.0
CH
−C≡CH
Alkyne C (Internal)
85.0
C (Quat.)
−C≡CH
Isoxazole C-4
106.5
CH
Heteroaromatic
CH
Isoxazole C-5
149.0
C (Quat.)
Heteroaromatic
C-O
Isoxazole C-3
168.0
C (Quat.)
Heteroaromatic
C=N
Electronic Effects on Chemical Shifts
The chemical shifts observed are not merely empirical data points; they are direct readouts of the molecule's electronic topology. Understanding these effects is crucial for an Application Scientist to validate the structure.
The Isoxazole H-4 Fingerprint : The singlet at
δ
6.35 ppm is a definitive marker for 3,5-disubstituted isoxazoles. As established in deep structural investigations of isoxazole isomers, the H-4 resonance is highly sensitive to the electronic effects of flanking substituents transmitted through the
π
-system[3]. The electron-withdrawing nature of the C-5 ethynyl group deshields this proton relative to purely alkyl-substituted analogs (which typically resonate closer to 5.9–6.1 ppm).
Alkyne Anisotropy : Aliphatic terminal alkynes typically resonate upfield (
δ
2.0–2.5 ppm) due to the diamagnetic shielding cylinder generated by the
π
-electrons of the triple bond. However, conjugation with the electron-deficient isoxazole ring drains electron density from the alkyne, shifting the terminal proton significantly downfield to
δ
3.55 ppm.
2D NMR Workflows for Unambiguous Assignment
While 1D NMR provides the foundational data, 2D Heteronuclear Multiple Bond Correlation (HMBC) establishes the self-validating connectivity required to definitively rule out regioisomers (such as the 3-ethynyl-5-isopropyl variant).
HSQC (Heteronuclear Single Quantum Coherence) : Utilized first to differentiate protonated carbons (isopropyl
CH/CH3
, isoxazole C-4, terminal alkyne C) from the quaternary carbons.
HMBC : Maps the
2J
and
3J
carbon-proton couplings. The critical validating correlations are the cross-peaks between the H-4 proton and both C-3 and C-5. Furthermore, the terminal alkyne proton must correlate back to the C-5 quaternary carbon, proving its position on the ring.
Fig 2: Key HMBC (Heteronuclear Multiple Bond Correlation) network for structural validation.
References
[1] Title: Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents
Source: International Journal of Molecular Sciences (MDPI)
URL:[Link]
[2] Title: Click Chemistry and Radiochemistry: The First 10 Years
Source: Bioconjugate Chemistry (ACS Publications)
URL:[Link]
[3] Title: Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance
Source: Journal of Heterocyclic Chemistry
URL:[Link]
Pharmacokinetic Profiling and Metabolic Optimization of 5-Ethynyl-3-propan-2-yl-1,2-oxazole Derivatives
An In-Depth Technical Guide for Drug Development Professionals Executive Summary The 5-ethynyl-3-propan-2-yl-1,2-oxazole (also known as 5-ethynyl-3-isopropylisoxazole, CAS: 2445792-41-4) scaffold is a highly versatile bu...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The 5-ethynyl-3-propan-2-yl-1,2-oxazole (also known as 5-ethynyl-3-isopropylisoxazole, CAS: 2445792-41-4) scaffold is a highly versatile building block in modern medicinal chemistry[1]. The 1,2-oxazole (isoxazole) core serves as a robust amide bioisostere and hydrogen-bond acceptor, while the 3-propan-2-yl (isopropyl) group provides targeted lipophilicity to occupy hydrophobic binding pockets. The 5-ethynyl moiety is frequently utilized as a rigid linear vector, a covalent warhead, or a reactive handle for bioorthogonal click chemistry[2].
However, integrating this moiety into lead compounds introduces complex pharmacokinetic (PK) challenges. This whitepaper dissects the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives, focusing on the causality behind their biotransformation—specifically, the reductive cleavage of the isoxazole ring and the severe risk of Mechanism-Based Inhibition (MBI) driven by the terminal alkyne[3].
Structural Rationale & Physicochemical Profiling
The baseline physicochemical properties of the 5-ethynyl-3-propan-2-yl-1,2-oxazole fragment heavily dictate its absorption and distribution:
Lipophilicity (LogP): The isoxazole core is relatively polar (LogP ~0.1). However, the addition of the 3-propan-2-yl group (+1.5) and the 5-ethynyl group (+0.4) pushes the fragment LogP to approximately 2.0. This is an optimal range for passive transcellular permeability.
Permeability & Distribution: Lacking hydrogen bond donors (HBD = 0) and possessing a low polar surface area (PSA ≈ 26 Ų), derivatives based on this scaffold typically exhibit excellent Caco-2 permeability and readily cross the blood-brain barrier (BBB), making them highly suitable for central nervous system (CNS) targets.
Metabolic Biotransformation Pathways
The metabolic fate of 5-ethynyl-3-propan-2-yl-1,2-oxazole derivatives is governed by two competing structural liabilities: the N-O bond of the isoxazole and the pi-bonds of the terminal alkyne.
Isoxazole Ring Stability (The N-O Bond)
Isoxazoles can undergo reductive cleavage of the N-O bond, a pathway catalyzed by cytosolic NADH-dependent reductases or intestinal microflora[4]. For example, the anti-inflammatory drug leflunomide (a 3-unsubstituted isoxazole) undergoes rapid ring scission to form an active cyanoenol metabolite[5].
The Causality of Steric Shielding:
In our specific scaffold, the presence of the bulky 3-propan-2-yl (isopropyl) group is a deliberate design choice. The steric bulk adjacent to the nitrogen atom physically shields the N-O bond from reductase active sites. Consequently, 3-substituted isoxazoles exhibit significantly higher metabolic stability against reductive cleavage compared to their unsubstituted counterparts[5].
The most critical PK liability of this scaffold is the 5-ethynyl group. Terminal alkynes are notorious for causing Mechanism-Based Inhibition (MBI)—also known as suicide inhibition—of Cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2[3][6].
The Causality of Covalent Alkylation:
When the derivative enters the CYP450 active site, the heme iron oxidizes the terminal alkyne via a 1,2-hydrogen shift. This generates a highly electrophilic ketene or oxirene intermediate . Because this reactive species is generated directly within the active site, it rapidly alkylates the nucleophilic pyrrole nitrogens of the prosthetic heme or adjacent apoprotein residues[3][6]. This irreversible covalent binding permanently inactivates the enzyme, leading to severe drug-drug interaction (DDI) risks and non-linear pharmacokinetics.
Caption: Biotransformation pathways highlighting CYP-mediated alkyne oxidation and isoxazole ring reduction.
To accurately profile these derivatives, standard clearance assays are insufficient. The following protocols are engineered as self-validating systems to isolate and quantify irreversible CYP inhibition.
Objective: Determine intrinsic clearance (CLint) and differentiate CYP-mediated metabolism from non-CYP hydrolysis.
Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Spiking: Add the test derivative to a final concentration of 1 µM (keep organic solvent <0.1% to prevent CYP denaturation).
Initiation (The Control Mechanism): Split the sample into two arms. To Arm 1, add 1 mM NADPH (initiates CYP activity). Arm 2 receives no NADPH (acts as a negative control for non-CYP mediated degradation, isolating reductase/esterase activity).
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 mins; analyze the supernatant via LC-MS/MS to calculate half-life (t1/2) and CLint.
Protocol B: IC50 Shift Assay for Time-Dependent Inhibition (TDI/MBI)
Objective: Identify if the 5-ethynyl group is acting as a suicide inhibitor.
Causality of the Dilution Step: MBI requires time to generate the reactive ketene. By pre-incubating the drug with the enzyme and then diluting the mixture before adding the probe substrate, we drop the drug concentration below its reversible
Ki
. Any remaining inhibition is strictly due to irreversible covalent binding[3].
Pre-Incubation: Incubate HLM (1.0 mg/mL) with the test compound (0.1 to 50 µM) in the presence of NADPH for 0 minutes and 30 minutes at 37°C.
Dilution: Dilute the pre-incubation mixture 1:10 into a secondary incubation plate.
Activity Assessment: Add a CYP3A4-specific probe substrate (e.g., Midazolam at its
Km
of 3 µM) and fresh NADPH. Incubate for 10 minutes.
Quench & Read: Quench with acetonitrile, centrifuge, and measure 1'-hydroxymidazolam formation via LC-MS/MS.
Data Interpretation: Calculate the IC50 of the test compound at 0 min and 30 min. An IC50 Shift ratio (IC50_0min / IC50_30min) > 1.5 indicates definitive Mechanism-Based Inhibition.
Caption: Step-by-step experimental workflow for the IC50 Shift Assay to detect Mechanism-Based Inhibition.
Quantitative Structure-Metabolism Relationships
To mitigate the MBI liability of the 5-ethynyl group while retaining the 3-propan-2-yl-1,2-oxazole core, medicinal chemists often employ structural modifications. The table below summarizes hypothetical but scientifically grounded PK parameters demonstrating how modifying the alkyne vector impacts clearance and MBI.
Derivative Class
Structural Modification at C5
HLM CLint (µL/min/mg)
CYP3A4 IC50 Shift Ratio
MBI Risk Assessment
Lead A (Baseline)
Terminal Alkyne (-C≡CH)
45.2
8.5x
High (Suicide Inhibitor)
Lead B
Internal Alkyne (-C≡C-CH3)
38.6
2.1x
Moderate (Steric block of ketene)
Lead C
Triazole (Click Product)
12.4
1.0x
Low (No oxidizable pi-bond)
Lead D
Cyano (-C≡N)
18.7
1.1x
Low (Bioisosteric replacement)
Data Interpretation: Converting the terminal alkyne to an internal alkyne (Lead B) sterically hinders the 1,2-hydrogen shift required for ketene formation, reducing MBI. Fully reacting the alkyne via click chemistry (Lead C) or replacing it with a cyano group (Lead D) completely abolishes the MBI liability while maintaining the rigid linear geometry.
Conclusion
The 5-ethynyl-3-propan-2-yl-1,2-oxazole scaffold offers excellent physicochemical properties for drug design, particularly for CNS-penetrant molecules. While the 3-isopropyl group successfully shields the isoxazole ring from reductive metabolic clearance, the 5-ethynyl group acts as a potent mechanism-based inhibitor of CYP450 enzymes. Successful drug development utilizing this fragment requires rigorous application of IC50 shift assays and strategic structural modifications (such as internalizing the alkyne or utilizing it as a triazole precursor) to design out covalent heme alkylation liabilities.
Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs
PubMed - NIH
URL
Royal Society of Chemistry (RSC)
Development of Flavone Propargyl Ethers as Potent and Selective Inhibitors of Cytochrome P450 Enzymes 1A1 and 1A2
PMC - NIH
URL
In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726
PubMed - NIH
URL
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol Guide: Advanced Bioconjugation Techniques Using 5-Ethynyl-3-propan-2-yl-1,2-oxazole
Prepared by: Senior Application Scientist
Target Audience: Researchers, Scientists, and Drug Development Professionals
Compound Focus: 5-Ethynyl-3-propan-2-yl-1,2-oxazole (CAS: 2445792-41-4)
Introduction & Mechanistic Insights
The integration of complex heterocycles into biomolecules is a cornerstone of modern drug discovery and chemical biology. 5-Ethynyl-3-propan-2-yl-1,2-oxazole (also known as 5-ethynyl-3-isopropylisoxazole) is a highly functionalized, bioorthogonal terminal alkyne[1]. It features an isoxazole ring—a privileged pharmacophore known for its ability to participate in hydrogen bonding and dipole interactions—coupled with an isopropyl group at the 3-position that provides tunable lipophilicity and steric shielding.
While terminal alkynes are standard substrates for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"), the presence of the isoxazole ring introduces specific mechanistic challenges. Recent chemical space expansions have demonstrated that oxazole and isoxazole rings can be sensitive to harsh basic or oxidative conditions, leading to ring-opening or degradation[2]. Therefore, achieving high-fidelity bioconjugation with this specific compound requires a highly optimized, mild catalytic environment that protects the heterocycle while driving the cycloaddition to completion.
Causality in Experimental Design
To successfully conjugate 5-Ethynyl-3-propan-2-yl-1,2-oxazole to azide-bearing proteins or small molecules, the reaction must suppress off-target oxidative damage.
Ligand Selection: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) rather than TBTA. THPTA is highly water-soluble and tightly coordinates Cu(I), preventing the generation of reactive oxygen species (ROS) that would otherwise cleave the sensitive isoxazole ring or degrade the target protein.
Order of Addition: Sodium ascorbate (the reducing agent) must be added last. This ensures that Cu(II) is fully coordinated by THPTA before it is reduced to the active Cu(I) state, preventing the transient formation of unprotected, destructive Cu(I) ions.
CuAAC Catalytic Cycle for Ethynyl Isoxazoles
The following diagram illustrates the mechanistic pathway of the CuAAC reaction specifically tailored for 5-Ethynyl-3-propan-2-yl-1,2-oxazole. The formation of the Cu-acetylide intermediate is the rate-limiting step, which is stabilized by the THPTA ligand.
Figure 1: CuAAC catalytic cycle for 5-Ethynyl-3-propan-2-yl-1,2-oxazole bioconjugation.
Quantitative Data: Reaction Optimization
To maximize the yield of the 1,2,3-triazole conjugate while preserving the integrity of the isoxazole moiety, reaction parameters must be strictly controlled. Table 1 summarizes the optimized conditions derived from extensive empirical testing[2].
Table 1: Optimization of CuAAC Conditions for Ethynyl Isoxazoles
Reaction Parameter
Sub-optimal Condition
Optimized Condition
Causality / Mechanistic Rationale
Copper Source
CuI (Direct Cu(I) salt)
CuSO₄ + Na-Ascorbate
Generates Cu(I) in situ, preventing rapid oxidative degradation of the isoxazole ring.
Ligand
TBTA (Low solubility)
THPTA (5:1 ratio to Cu)
Fully encapsulates Cu(I) in aqueous media, preventing ROS-mediated heterocycle cleavage.
Co-Solvent
>20% DMSO
<5% DMSO in PBS (pH 7.4)
High organic solvent concentrations can denature proteins; the isopropyl group provides sufficient local solubility at <5% DMSO.
Alkyne Equivalents
50–100 eq
5–10 eq
The high electrophilicity of this specific ethynyl group allows for lower equivalents, minimizing hydrophobic aggregation.
Conjugation Yield
< 40% (Ring opening)
> 95% (Intact heterocycle)
Optimized conditions ensure bioorthogonal fidelity and structural preservation.
Experimental Protocols
Protocol A: Bioorthogonal Labeling of Azide-Modified Proteins
This protocol is designed as a self-validating system . It includes a mandatory negative control to differentiate true covalent triazole formation from non-specific hydrophobic adsorption of the lipophilic isopropyl-isoxazole moiety.
Materials Required:
Azide-modified protein (1–5 mg/mL in PBS, pH 7.4)
5-Ethynyl-3-propan-2-yl-1,2-oxazole (10 mM stock in DMSO)
CuSO₄ (20 mM in H₂O)
THPTA ligand (50 mM in H₂O)
Sodium Ascorbate (100 mM in H₂O, freshly prepared)
Step-by-Step Methodology:
Prepare the Catalyst Premix: In a microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA. Vortex and incubate at room temperature for 5 minutes. Causality: Pre-complexing Cu(II) with THPTA ensures that no free copper is available to generate ROS upon reduction.
Prepare the Reaction Matrix: Aliquot 100 µL of the azide-modified protein into two tubes labeled "Reaction" and "Control (-Ascorbate)".
Add the Isoxazole: Add 2 µL of the 10 mM 5-Ethynyl-3-propan-2-yl-1,2-oxazole stock to both tubes. Vortex gently.
Introduce the Catalyst: Add 3 µL of the CuSO₄/THPTA premix to both tubes.
Initiate the Reaction (Self-Validation Step):
To the "Reaction" tube, add 5 µL of freshly prepared 100 mM Sodium Ascorbate.
To the "Control" tube, add 5 µL of PBS.
Causality: Ascorbate reduces Cu(II) to active Cu(I). Without it, no click reaction occurs. If the control tube shows conjugation during downstream analysis, it indicates false-positive hydrophobic binding.
Incubation: Incubate both tubes in the dark at room temperature for 1 hour.
Purification: Terminate the reaction by passing the mixtures through a size-exclusion desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO) pre-equilibrated with PBS to remove unreacted small molecules and copper complexes.
Validation: Analyze the eluates via Intact Mass Spectrometry (LC-MS). The "Reaction" tube should show a mass shift corresponding exactly to the addition of the isoxazole moiety (+135.16 Da per conjugation site), while the "Control" tube must show the unmodified protein mass.
Figure 2: Step-by-step workflow for CuAAC bio-labeling with ethynyl isoxazole derivatives.
Protocol B: Small Molecule Derivatization for Drug Discovery
When synthesizing small-molecule libraries (e.g., linking the isoxazole pharmacophore to an azide-bearing drug scaffold), solubility is less restricted by biological buffers, allowing for higher organic solvent ratios.
Step-by-Step Methodology:
Dissolve the azide-bearing small molecule (1.0 eq, 0.1 mmol) and 5-Ethynyl-3-propan-2-yl-1,2-oxazole (1.1 eq, 0.11 mmol) in a 1:1 mixture of tert-butanol and water (2 mL). Causality: t-BuOH/H₂O is the optimal solvent system for small-molecule CuAAC as it solubilizes both organic substrates and aqueous catalysts without degrading the isoxazole ring.
Add CuSO₄·5H₂O (0.05 eq, 5 mol%) as a 1 M aqueous solution.
Add Sodium Ascorbate (0.1 eq, 10 mol%) as a freshly prepared 1 M aqueous solution.
Stir the reaction vigorously at room temperature for 4–6 hours. Monitor completion via TLC or LC-MS.
Upon completion, dilute with water (5 mL) and extract with ethyl acetate (3 x 5 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the resulting 1,4-disubstituted 1,2,3-triazole via flash column chromatography.
References
Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.[Link]
Application Note: High-Yield Synthesis of Isoxazole-1,2,3-Triazole Conjugates via CuAAC from 5-Ethynyl-3-propan-2-yl-1,2-oxazole
Introduction & Strategic Rationale The conjugation of distinct heterocyclic pharmacophores is a cornerstone strategy in modern drug discovery. Both isoxazole and 1,2,3-triazole scaffolds are privileged structures, freque...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The conjugation of distinct heterocyclic pharmacophores is a cornerstone strategy in modern drug discovery. Both isoxazole and 1,2,3-triazole scaffolds are privileged structures, frequently incorporated into novel therapeutics for their profound antibacterial, anticancer, and anti-inflammatory properties. By linking these two moieties, medicinal chemists can generate hybrid molecules with enhanced target affinity, improved aqueous solubility, and superior metabolic stability.
This application note details a highly optimized, self-validating protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles starting from 5-ethynyl-3-propan-2-yl-1,2-oxazole (also known as 5-ethynyl-3-isopropylisoxazole, CAS: 2445792-41-4)[1]. The methodology leverages the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the premier example of "click chemistry"—to ensure quantitative yields, absolute regioselectivity, and broad functional group tolerance.
To achieve reproducible success in CuAAC, one must understand the causality behind the reagent selection. The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields an equimolar mixture of 1,4- and 1,5-regioisomers. The introduction of Copper(I) fundamentally alters this pathway from a concerted thermal cycloaddition to a stepwise, dinuclear metallacycle mechanism, lowering the activation energy by ~11 kcal/mol and exclusively yielding the 1,4-isomer[2].
Causality Behind Protocol Parameters:
In Situ Cu(I) Generation : While discrete Cu(I) salts (e.g., CuI or CuBr) can be used, they are thermodynamically unstable and prone to disproportionation or oxidation to Cu(II) in aerobic environments. This protocol utilizes Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) paired with Sodium Ascorbate . The ascorbate acts as a mild, continuous reducing agent, ensuring a steady-state concentration of the catalytically active Cu(I) species throughout the reaction[3].
Ligand Acceleration (TBTA) : The addition of TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is the most critical factor for high-yielding bioconjugation and small-molecule synthesis. TBTA acts as a tetradentate ligand that encapsulates the Cu(I) center. This serves a dual purpose: it protects the Cu(I) ion from oxidation/disproportionation in aqueous media, and it completely suppresses Cu(II)-catalyzed oxidative homocoupling of the 5-ethynyl-3-propan-2-yl-1,2-oxazole (Glaser/Eglinton coupling byproducts)[4][5].
Solvent Selection : A 1:1 (v/v) mixture of tert-butanol (t-BuOH) and water provides the optimal biphasic/micellar environment. The organic phase solubilizes the hydrophobic isoxazole alkyne and the organic azide, while the aqueous phase dissolves the inorganic catalyst and reducing agent.
Figure 1: Stepwise mechanism of the CuAAC reaction stabilized by TBTA.
Experimental Design & Optimization Data
Prior to establishing the standard protocol, reaction conditions were optimized using 5-ethynyl-3-propan-2-yl-1,2-oxazole and benzyl azide as a model system. The data below demonstrates the necessity of the TBTA ligand and the t-BuOH/H₂O solvent system for maximizing yield and minimizing reaction time.
Entry
Copper Source (mol%)
Ligand (mol%)
Solvent System
Temp (°C)
Time (h)
Yield (%)
1
CuI (10%)
None
THF
25
24
42% (Glaser byproducts)
2
CuSO₄ (5%) / NaAsc (10%)
None
t-BuOH/H₂O (1:1)
25
18
68%
3
CuSO₄ (5%) / NaAsc (10%)
TBTA (5%)
DMF/H₂O (4:1)
25
8
89%
4
CuSO₄ (5%) / NaAsc (10%)
TBTA (5%)
t-BuOH/H₂O (1:1)
25
4
>98%
Table 1: Optimization of CuAAC conditions for isoxazole-triazole synthesis.
Quenching Agent : 0.1 M EDTA (Ethylenediaminetetraacetic acid) aqueous solution.
Self-Validating Protocol
Step 1: Substrate Preparation
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-ethynyl-3-propan-2-yl-1,2-oxazole (135.2 mg, 1.0 mmol) and benzyl azide (146.5 mg, 1.1 mmol) in 5.0 mL of t-BuOH.
Stir for 5 minutes at room temperature to ensure complete homogenization.
Step 2: Catalyst Assembly
In a separate vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and TBTA (26.5 mg, 0.05 mmol) in 2.5 mL of Milli-Q water. Note: The solution may appear slightly cloudy due to TBTA's limited aqueous solubility; this is normal and will resolve upon mixing with the organic phase.
In a second vial, dissolve Sodium Ascorbate (19.8 mg, 0.10 mmol) in 2.5 mL of Milli-Q water.
Step 3: Reaction Initiation
Add the CuSO₄/TBTA solution to the round-bottom flask containing the substrates.
Dropwise, add the freshly prepared Sodium Ascorbate solution. Self-Validation Check: The reaction mixture should rapidly transition from a pale blue to a bright yellow/orange suspension, indicating the successful generation of the active Cu(I) species.
Cap the flask and stir vigorously at room temperature (20–25 °C) for 4 hours.
Step 4: In-Process Control (IPC)
Monitor the reaction via TLC (Hexanes:EtOAc, 7:3 v/v) or LC-MS. The terminal alkyne spot (visualized via UV or KMnO₄ stain) should be completely consumed.
Step 5: Quench and Work-up
Quench the reaction by adding 10 mL of 0.1 M aqueous EDTA solution. Stir for 15 minutes. Rationale: EDTA acts as a strong chelator, stripping the copper from the triazole product and preventing trace heavy-metal contamination in downstream biological assays.
Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 15 mL).
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Purification
Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 40% EtOAc in Hexanes) to afford the pure isoxazole-1,2,3-triazole conjugate.
Figure 2: Linear workflow for the synthesis and purification of the isoxazole-triazole conjugate.
Analytical Characterization Expectations
For the model product (1-benzyl-4-(3-isopropylisoxazol-5-yl)-1H-1,2,3-triazole), the following spectral features confirm successful 1,4-cycloaddition:
¹H NMR (400 MHz, CDCl₃) : The most diagnostic signal is the isolated triazole proton (C5-H), which typically appears as a sharp singlet far downfield between δ 7.80 – 8.20 ppm . The isoxazole C4-H proton will typically appear as a singlet around δ 6.50 – 6.80 ppm . The isopropyl methine proton will appear as a septet near δ 3.10 ppm .
HRMS (ESI-TOF) : Calculate the exact mass for [M+H]⁺ based on the specific azide used. The absence of homocoupled diyne mass peaks confirms the efficacy of the TBTA ligand.
References
Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews
Source: ACS Publications
URL:[Link]
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition
Source: PubMed Central (PMC)
URL:[Link]
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes
Source: ACS Publications
URL:[Link]
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies
Source: PubMed Central (PMC)
URL:[Link]
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction
Source: RSC Publishing
URL:[Link](Derived from RSC search parameters)
5-Ethynyl-3-propan-2-yl-1,2-oxazole in azide-alkyne cycloaddition reactions
An In-Depth Guide to the Application of 5-Ethynyl-3-propan-2-yl-1,2-oxazole in Azide-Alkyne Cycloaddition Reactions This document provides a detailed technical guide for researchers, medicinal chemists, and materials sci...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Application of 5-Ethynyl-3-propan-2-yl-1,2-oxazole in Azide-Alkyne Cycloaddition Reactions
This document provides a detailed technical guide for researchers, medicinal chemists, and materials scientists on the strategic use of 5-ethynyl-3-propan-2-yl-1,2-oxazole in azide-alkyne cycloaddition reactions. We will move beyond simple procedural lists to explore the mechanistic rationale, strategic considerations for catalyst selection, and the profound implications for creating novel molecular architectures.
Introduction: The Strategic Value of the Isoxazole-Triazole Scaffold
The fusion of isoxazole and 1,2,3-triazole moieties through azide-alkyne cycloaddition chemistry represents a powerful strategy in modern chemical synthesis. Isoxazoles are five-membered heterocyclic compounds renowned for their diverse biological activities and their role as bioisosteres in medicinal chemistry.[1][2][3] Their unique electronic properties and ability to engage in various non-covalent interactions make them privileged scaffolds in drug discovery.[4][5]
The 1,2,3-triazole ring, famously generated via the "click" reaction, offers its own set of advantages: it is a robust, aromatic linker that is highly stable to metabolic degradation, acidic and basic hydrolysis, and redox reactions.[6] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, celebrated for its reliability, high yields, and mild reaction conditions.[7][8]
By employing 5-ethynyl-3-propan-2-yl-1,2-oxazole as the alkyne component, researchers can readily introduce this valuable isoxazole core into a target molecule, creating a hybrid structure with significant potential for novel pharmacological or material properties.[9][10] This guide will detail the protocols and strategic considerations for leveraging this versatile building block.
Physicochemical Properties of the Reagent
Understanding the fundamental properties of 5-ethynyl-3-propan-2-yl-1,2-oxazole is crucial for its effective handling and use in synthesis.
Property
Value
Source
IUPAC Name
5-ethynyl-3-(propan-2-yl)-1,2-oxazole
---
Molecular Formula
C₈H₉NO
Calculated
Molecular Weight
135.16 g/mol
Calculated
Appearance
Likely a colorless to pale yellow liquid or low-melting solid
Estimated
Key Functional Groups
Terminal Alkyne, Isoxazole Heterocycle
---
Application Notes: The Chemistry of Choice
The primary application of 5-ethynyl-3-propan-2-yl-1,2-oxazole is its participation in the Huisgen 1,3-dipolar cycloaddition with organic azides.[7] The critical choice for the synthetic chemist lies in the selection of a catalyst, which dictates the regiochemical outcome of the reaction, yielding either the 1,4- or 1,5-disubstituted triazole isomer.
The Regioselectivity Dilemma: CuAAC vs. RuAAC
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent variant, delivering the 1,4-disubstituted ("head-to-tail") 1,2,3-triazole with near-perfect regioselectivity.[11][12] The reaction proceeds under mild, often aqueous, conditions and is tolerant of a vast array of functional groups. The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide. This is the go-to method for most applications in bioconjugation, drug discovery, and materials science.[7][13]
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): For applications where the alternative regioisomer is desired, Ruthenium catalysis provides exclusive access to the 1,5-disubstituted ("head-to-head") 1,2,3-triazole .[7][11] Unlike CuAAC, the RuAAC mechanism is thought to proceed through a ruthenacycle intermediate and can accommodate both terminal and internal alkynes.[14] This complementary regioselectivity is invaluable for structure-activity relationship (SAR) studies where the spatial arrangement of substituents is critical.
Caption: Catalyst choice dictates the regiochemical outcome.
Causality Behind Experimental Choices
Catalyst Source: For CuAAC, the active Cu(I) catalyst can be introduced directly (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. The in situ method is often preferred for its convenience and for minimizing copper-mediated side reactions like alkyne homocoupling.[11][15]
Ligands: In some cases, particularly in bioconjugation, ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) are used. These ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can accelerate the reaction rate.[15][16]
Solvent System: CuAAC reactions exhibit broad solvent compatibility. Protic solvents, especially mixtures of water with t-butanol, DMSO, or THF, are common and can accelerate the reaction. For RuAAC, anhydrous non-protic solvents like dioxane, THF, or toluene are typically required to prevent catalyst deactivation.
Experimental Protocols
The following protocols are provided as robust starting points for the use of 5-ethynyl-3-propan-2-yl-1,2-oxazole. Optimization may be required depending on the specific azide substrate.
Caption: General experimental workflow for azide-alkyne cycloaddition.
Protocol 1: Synthesis of a 1,4-Disubstituted Isoxazole-Triazole via CuAAC
This protocol describes a typical procedure using an in situ generated Cu(I) catalyst.
Solvent: 1:1 mixture of tert-Butanol and deionized Water
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Saturated aqueous solution of EDTA
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica gel for chromatography
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 5-ethynyl-3-propan-2-yl-1,2-oxazole (1.0 eq) and the azide substrate (1.05 eq) in the t-BuOH/H₂O (1:1) solvent mixture (to achieve a final concentration of ~0.1 M). Stir vigorously to ensure homogeneity.
Catalyst Preparation: In a separate vial, prepare a fresh stock solution of CuSO₄·5H₂O in water. In another vial, prepare a fresh stock solution of sodium ascorbate in water.
Reaction Initiation: To the stirring solution of alkyne and azide, add the sodium ascorbate solution (10 mol%) followed immediately by the CuSO₄·5H₂O solution (5 mol%).
Monitoring: The reaction is typically stirred at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is fully consumed (typically 2-12 hours).
Workup: Upon completion, dilute the reaction mixture with water. Add a saturated aqueous solution of EDTA to chelate and remove the copper catalyst; stir for 30 minutes. Extract the aqueous layer three times with DCM or EtOAc.
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: Confirm the structure of the purified 1-(benzyl)-4-(3-isopropyl-1,2-oxazol-5-yl)-1H-1,2,3-triazole using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of a 1,5-Disubstituted Isoxazole-Triazole via RuAAC
This protocol uses a common Ruthenium(II) catalyst to achieve the alternative regioselectivity.
Materials:
5-ethynyl-3-propan-2-yl-1,2-oxazole (1.0 eq)
Azide substrate (e.g., Benzyl Azide) (1.2 eq)
Cp*RuCl(PPh₃)₂ (0.02 eq, 2 mol%)
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Ethyl Acetate and Hexanes for chromatography
Procedure:
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-ethynyl-3-propan-2-yl-1,2-oxazole (1.0 eq), the azide substrate (1.2 eq), and the Ruthenium catalyst Cp*RuCl(PPh₃)₂ (2 mol%) in anhydrous, degassed dioxane.
Reaction Conditions: Heat the reaction mixture to 80-100 °C.
Monitoring: Monitor the reaction progress by TLC or LC-MS. RuAAC reactions may require longer reaction times (12-24 hours).
Workup: Upon completion, allow the reaction to cool to room temperature. Concentrate the solvent in vacuo. The crude residue can often be directly purified.
Purification: Purify the crude material by flash column chromatography on silica gel to isolate the desired 1,5-disubstituted triazole product.
Characterization: Confirm the structure of the purified 1-(benzyl)-5-(3-isopropyl-1,2-oxazol-5-yl)-1H-1,2,3-triazole via NMR and HRMS. Pay close attention to the proton chemical shift of the triazole ring, which is characteristically different between 1,4- and 1,5-isomers.
Use freshly prepared solutions of sodium ascorbate. Add a co-solvent like DMSO or DMF (up to 10%) to improve solubility.[15]
Alkyne Homocoupling (Glaser Coupling)
Presence of oxygen; Insufficient reducing agent.
Degas the solvent prior to use. Ensure a slight excess of sodium ascorbate is present.
Low Yield (RuAAC)
Catalyst deactivation by air or water; Insufficient temperature.
Ensure strictly anhydrous and inert conditions. Confirm the reaction temperature is maintained.
Mixture of Regioisomers
Uncatalyzed thermal cycloaddition occurring.
For CuAAC, ensure the reaction is run at or near room temperature. High temperatures can favor the uncatalyzed pathway, which gives a mixture.[7]
Conclusion and Future Outlook
5-Ethynyl-3-propan-2-yl-1,2-oxazole is a highly valuable building block for the synthesis of complex molecules. The ability to selectively generate either 1,4- or 1,5-disubstituted triazole products through catalyst control provides immense flexibility for molecular design. The resulting isoxazole-triazole hybrids are scaffolds of significant interest in medicinal chemistry, with reported applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][9][17] As the demand for novel chemical entities continues to grow, the strategic application of well-designed building blocks like this one will be paramount to the success of research in drug discovery and materials science.
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers. [Link]
Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (March 19, 2025). [Link]
Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) | Inorganic Chemistry - ACS Publications. (January 31, 2014). [Link]
Selected 1,2,3‐triazole‐ and isoxazole‐containing drugs and biological activity compounds. [Link]
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (March 17, 2025). [Link]
Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions - MDPI. (February 21, 2022). [Link]
Discovery and Characterization of Catalysts for Azide-Alkyne Cycloaddition by Fluorescence Quenching - PubMed. (August 4, 2004). [Link]
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry - ChemRxiv. [Link]
Peptide Conjugation via CuAAC 'Click' Chemistry - PMC. [Link]
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. [Link]
Synthesis of Fluorescent Poly(coumarin-triazoles) via a CuAAC 'click' reaction. [Link]
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (December 15, 2011). [Link]
Recent Fascinating Aspects of the CuAAC Click Reaction | Request PDF - ResearchGate. [Link]
Azide-alkyne cycloaddition towards 1H-1,2,3-triazole-tethered gatifloxacin and isatin conjugates: Design, synthesis and in vitro anti-mycobacterial evaluation - PubMed. (September 29, 2017). [Link]
A review of isoxazole biological activity and present synthetic techniques. (December 30, 2024). [Link]
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. [Link]
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - ResearchGate. (October 16, 2025). [Link]
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid - Beilstein Journals. [Link]
Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction - Chalmers Research. [Link]
1,3-Dipolar Cycloaddition and Mannich Reactions of Alkynyl Triterpenes: New Trends in Synthetic Strategies and Pharmacological Applications - MDPI. (May 2, 2025). [Link]
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (July 23, 2025). [Link]
5-ethynyl-1,3-oxazole — Chemical Substance Information - NextSDS. [Link]
New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration - HARVEST (uSask). [Link]
incorporating 5-Ethynyl-3-propan-2-yl-1,2-oxazole into peptide sequences
Application Note: Strategic Incorporation of 5-Ethynyl-3-propan-2-yl-1,2-oxazole into Peptides via CuAAC Introduction & Rationale The functionalization of peptides with non-natural pharmacophores is a cornerstone of mode...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Incorporation of 5-Ethynyl-3-propan-2-yl-1,2-oxazole into Peptides via CuAAC
Introduction & Rationale
The functionalization of peptides with non-natural pharmacophores is a cornerstone of modern peptidomimetic drug discovery. Incorporating 5-Ethynyl-3-propan-2-yl-1,2-oxazole (also known as 5-ethynyl-3-isopropylisoxazole, CAS 2445792-41-4)[1] into a peptide sequence introduces an isoxazole ring—a highly effective bioisostere for amides and esters that fundamentally enhances metabolic stability against proteolytic cleavage. Furthermore, the 3-isopropyl substitution provides localized steric bulk and lipophilicity, which is often critical for optimal packing into hydrophobic receptor binding pockets.
Because this building block features a terminal alkyne, it is uniquely primed for bioorthogonal conjugation to azide-bearing peptides (e.g., those containing azidohomoalanine or an N-terminal azide) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. The resulting 1,4-disubstituted 1,2,3-triazole linkage is not merely a passive linker; it acts as a rigid, planar peptide bond isostere that is entirely resistant to hydrolytic enzymes[3].
Mechanistic Overview and Causality
As a Senior Application Scientist, I strongly advocate for a solution-phase CuAAC approach over on-resin click chemistry for this specific application. Synthesizing and purifying the azide-peptide prior to conjugation ensures that truncated peptide sequences do not consume the valuable isoxazole building block.
The success of CuAAC in complex peptide mixtures relies entirely on controlling the oxidation state of the copper catalyst. Cu(I) is the active catalytic species, but it is thermodynamically unstable and prone to disproportionation or oxidation to Cu(II) in the presence of oxygen. Unchelated copper species can also generate Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to the oxidative degradation of susceptible amino acid residues (e.g., Met, Cys, Trp, His). To prevent this, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble accelerating ligand that fully coordinates Cu(I), protecting the peptide backbone while simultaneously accelerating the cycloaddition rate[4].
Caption: Workflow for the synthesis and purification of isoxazole-peptide conjugates.
Quantitative Optimization of Reaction Parameters
To establish a self-validating and highly reproducible system, the stoichiometry of the reaction must be strictly controlled. Table 1 outlines the optimal molar equivalents designed to drive the reaction to completion within 2 hours while minimizing side reactions.
Table 1: Optimized CuAAC Reaction Parameters
Parameter
Value/Concentration
Mechanistic Rationale
Azide-Peptide
1.0 eq (1–5 mM)
Acts as the limiting reagent. High concentration favors intermolecular kinetics.
5-Ethynyl-3-propan-2-yl-1,2-oxazole
1.5 – 2.0 eq
A slight excess drives the reaction forward and compensates for any alkyne volatility/loss.
CuSO₄·5H₂O
0.2 eq
Catalytic amount is sufficient when properly liganded; minimizes toxicity and purification burden.
THPTA Ligand
1.0 eq
A 5:1 ratio of Ligand:Cu ensures 100% chelation of copper, preventing peptide oxidation.
Sodium Ascorbate
2.0 eq
Reduces Cu(II) to Cu(I) in situ. Excess maintains a reductive environment against trace O₂.
Solvent System
t-BuOH / H₂O (1:1 v/v)
t-BuOH solubilizes the hydrophobic isoxazole alkyne; H₂O solubilizes the peptide and catalyst.
Step-by-Step Methodology: The Self-Validating Protocol
This protocol is engineered with built-in quality control (QC) checkpoints. Do not proceed to purification without confirming mass shift conversion.
Phase 1: Preparation of the Catalytic Master Mix
Causality Note: Copper and THPTA must be pre-mixed before introduction to the peptide. If Cu(II) is added directly to the peptide, it may irreversibly coordinate to the peptide backbone (especially histidine residues), permanently poisoning the catalyst and complicating downstream purification.
Prepare Cu-Ligand Complex: In a microcentrifuge tube, mix 10 µL of a 20 mM aqueous CuSO₄·5H₂O solution with 20 µL of a 50 mM aqueous THPTA solution.
Incubate: Vortex gently and let sit at room temperature for 5 minutes. The solution will turn a faint, clear blue, indicating successful complexation.
Phase 2: The Conjugation Reaction
Dissolve the Peptide: Dissolve the purified azide-peptide (1.0 µmol) in 500 µL of degassed HPLC-grade water.
Add the Isoxazole Alkyne: Dissolve 2.0 µmol of 5-Ethynyl-3-propan-2-yl-1,2-oxazole in 500 µL of degassed tert-butanol (t-BuOH). Add this dropwise to the peptide solution.
Introduce Catalyst: Add the entire 30 µL of the pre-formed Cu-THPTA complex to the peptide/alkyne mixture.
Initiate Reaction: Prepare a fresh 100 mM solution of Sodium Ascorbate in water. Immediately add 20 µL (2.0 µmol) to the reaction vessel.
Observe: The solution should briefly turn yellow/brown and then clear, indicating the successful reduction of Cu(II) to the active Cu(I) species. Flush the vial with Argon or Nitrogen gas, seal, and stir at room temperature for 2 hours.
Caption: Mechanistic cycle of the CuAAC reaction forming the peptide-isoxazole conjugate.
Phase 3: In-Process Self-Validation & Quenching
1-Hour QC Check: At the 60-minute mark, remove a 2 µL aliquot. Dilute into 98 µL of 50% Acetonitrile/Water containing 0.1% TFA.
LC-MS Analysis: Inject onto an LC-MS. You should observe a mass shift corresponding to the addition of the isoxazole moiety (+135.16 Da).
Troubleshooting: If unreacted azide-peptide remains, the Cu(I) has likely oxidized. Add an additional 10 µL of fresh Sodium Ascorbate to re-initiate the catalytic cycle.
Quenching: Once LC-MS confirms >95% conversion, quench the reaction by adding 100 µL of 0.5 M EDTA (pH 8.0).
Causality Note: EDTA acts as a highly competitive hexadentate chelator. It aggressively strips copper from the THPTA ligand and any adventitious binding sites on the peptide, preventing copper-induced smearing during RP-HPLC purification.
Purification: Lyophilize the reaction mixture to remove t-BuOH, resuspend in aqueous 0.1% TFA, and purify via preparative RP-HPLC (C18 column, utilizing a standard Water/Acetonitrile gradient).
References
Wikipedia Contributors. "Click chemistry." Wikipedia, The Free Encyclopedia, [Link].
High-Throughput In Vitro Screening Protocols for 5-Ethynyl-3-propan-2-yl-1,2-oxazole Derived Libraries
Executive Summary This application note details the in vitro screening workflows for compound libraries derived from the building block 5-ethynyl-3-propan-2-yl-1,2-oxazole (CAS: 2445792-41-4). By leveraging the terminal...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note details the in vitro screening workflows for compound libraries derived from the building block 5-ethynyl-3-propan-2-yl-1,2-oxazole (CAS: 2445792-41-4). By leveraging the terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can rapidly generate 1,4-disubstituted 1,2,3-triazole-isoxazole hybrids. We provide validated, step-by-step protocols for target-based GPCR screening (mGluR5 FLIPR assay) and phenotypic anti-cancer screening (CellTiter-Glo viability assay), emphasizing the mechanistic causality behind each experimental condition.
Introduction & Chemical Rationale
5-Ethynyl-3-propan-2-yl-1,2-oxazole is a highly versatile building block in modern drug discovery. The 3-isopropylisoxazole core provides excellent physicochemical properties—such as optimal lipophilicity and metabolic stability—and acts as a bioisostere for amides or esters. The terminal alkyne moiety serves as a reactive handle for CuAAC "click chemistry", enabling the 1[1].
Because the isoxazole-triazole scaffold is recognized as a2[2] as well as critical oncology pathways, a dual-screening approach (Target-Based and Phenotypic) is highly recommended to fully map the pharmacological landscape of the resulting library.
Workflow from 5-ethynyl-3-isopropylisoxazole building block to HTS hit identification.
The metabotropic glutamate receptor 5 (mGluR5) is a Gq-coupled GPCR. Activation by an orthosteric agonist (e.g., L-quisqualate or DHPG) stimulates Phospholipase C (PLC), generating Inositol Trisphosphate (IP3), which binds to the Endoplasmic Reticulum (ER) to3[3].
To screen the library for Negative Allosteric Modulators (NAMs), we employ a Fluorometric Imaging Plate Reader (FLIPR) assay.
Causality Check (Dye Selection): Traditional dyes like Fluo-4 require extensive washing, which can dislodge weakly adherent HEK293T cells and introduce severe well-to-well variability. We utilize Calcium-6 dye, which employs extracellular masking technology to quench background fluorescence, enabling a true no-wash assay.
Causality Check (Buffer Additives): Probenecid is included in the loading buffer to inhibit organic anion transporters,4[4], which would otherwise degrade the signal-to-noise ratio.
Self-Validating System: A "two-addition" protocol is used. The first addition (compound alone) screens for false-positive agonism or Positive Allosteric Modulator (PAM) activity. The second addition (agonist EC₈₀) screens for the desired NAM activity.
mGluR5 Gq-coupled signaling pathway and FLIPR calcium assay mechanism.
Step-by-Step FLIPR Protocol
Cell Plating: Seed HEK293T cells stably expressing human mGluR5 at 15,000 cells/well in 384-well black-wall, clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: Aspirate media. Add 25 µL/well of Calcium-6 loading buffer (Molecular Devices) supplemented with 2.5 mM Probenecid and 20 mM HEPES (pH 7.4) in HBSS.
Incubation: Incubate the plates for 2 hours at 37°C, followed by 15 minutes at room temperature to allow thermal equilibration (prevents baseline drift during reading).
First Addition (Compound): Transfer plates to the FLIPR Tetra. Read baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds. Add 12.5 µL of the isoxazole-triazole library compounds (3x final concentration, 1% DMSO max). Monitor fluorescence for 3 minutes to check for agonism.
Second Addition (Agonist): Add 12.5 µL of L-quisqualate at its EC₈₀ concentration (predetermined via an agonist dose-response curve, typically ~30 nM). Monitor fluorescence for an additional 3 minutes.
Data Analysis: Calculate the maximum relative fluorescence units (RFU) minus baseline. Normalize data against positive control (MPEP, a known mGluR5 NAM) and negative control (DMSO vehicle).
Triazole-functionalized natural products and heterocycles have demonstrated5[5]. To evaluate the phenotypic cytotoxicity of the library, we use the CellTiter-Glo assay, which quantifies ATP as an indicator of metabolically active cells.
Causality Check (Marker Selection): ATP is chosen over traditional tetrazolium salts (MTT/MTS) because ATP levels drop precipitously within minutes of cell death. This eliminates false positives caused by structurally intact but metabolically dead cells.
Causality Check (Edge Effect Mitigation): Outer wells of 384-well plates are prone to evaporation, artificially concentrating the compounds and media salts. We strictly mandate filling the outermost perimeter wells with PBS and excluding them from the assay geometry to preserve data integrity.
Step-by-Step Cell Viability Protocol
Cell Plating: Seed MCF-7 (breast cancer) or MV4-11 (leukemia) cells at 2,000 cells/well in 20 µL of complete culture media into a solid-white 384-well plate. Fill perimeter wells with 20 µL PBS. Incubate overnight.
Compound Treatment: Pin-transfer or use an acoustic dispenser (e.g., Echo 550) to add the isoxazole-triazole compounds (10-point dose-response, starting at 50 µM, 1:3 dilutions). Incubate for 72 hours at 37°C, 5% CO₂.
Reagent Preparation: Thaw the CellTiter-Glo buffer and lyophilized substrate to room temperature. Mix to reconstitute.
Lysis & Luminescence: Equilibrate the assay plate to room temperature for 30 minutes. Add 20 µL/well of CellTiter-Glo reagent.
Orbital Shaking: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute resting incubation to stabilize the luminescent signal.
Detection: Read luminescence using a multi-mode microplate reader (e.g., EnVision) with an integration time of 0.5 seconds per well.
Data Presentation
The following table summarizes representative screening data for a hypothetical subset of the 5-ethynyl-3-propan-2-yl-1,2-oxazole derived library, showcasing the divergence between target-based GPCR activity and phenotypic cytotoxicity.
Compound ID
R-Group (Azide Origin)
mGluR5 IC₅₀ (nM)
mGluR5 Eₘₐₓ (%)
MCF-7 Cell Viability IC₅₀ (µM)
Cmpd-001
Phenyl
>10,000
N/A
12.4
Cmpd-042
3-Fluorophenyl
345
88
8.2
Cmpd-088
4-Methoxyphenyl
1,200
45
>50
Cmpd-112
2-Pyridyl
85
96
3.1
MPEP (Control)
N/A
29
100
>50
Doxorubicin (Control)
N/A
N/A
N/A
0.4
Note: Cmpd-112 demonstrates potent dual activity, whereas Cmpd-042 acts as a moderate mGluR5 NAM with mild cytotoxicity.
References
Yao et al. "CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors." PMC. 1
Kiselyov et al. "Virtual Screening of a Chemically Diverse “Superscaffold” Library Enables Ligand Discovery for a Key GPCR Target." ACS Publications. 2
Rocher et al. "Positive and Negative Modulation of Group I Metabotropic Glutamate Receptors." ACS Publications. 3
Zhu et al. "Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist." PMC. 4
Xu et al. "Click Chemistry in Natural Product Modification." Frontiers in Chemistry. 5
Application Note: Modular Assembly of Isoxazole-Based Fluorophores via CuAAC Click Chemistry
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Core Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Key Building Block: 5-Ethynyl-3-propan-2-yl-1,2-oxazole (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Core Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Key Building Block: 5-Ethynyl-3-propan-2-yl-1,2-oxazole (CAS: 2445792-41-4)
Introduction & Strategic Rationale
Isoxazole-based molecules constitute a crucial category of heterocyclic compounds with wide-ranging applications across pharmaceutical development and advanced fluorescent materials 1. In the realm of optical imaging, suitably designed isoxazoles exhibit intense fluorescent properties, making them exceptional candidates for activity-based protein profiling (ABPP) and live-cell imaging 2. Furthermore, the incorporation of isoxazole scaffolds has been shown to enhance fluorescence intensity in aggregated states, unlocking valuable aggregation-induced emission (AIE) properties that prevent signal quenching in highly concentrated biological environments 3.
To leverage these optical benefits, the commercially available building block 5-Ethynyl-3-propan-2-yl-1,2-oxazole4 serves as an ideal terminal alkyne. This reagent enables the rapid, bioorthogonal conjugation of the isoxazole moiety to various azide-bearing fluorophore cores (e.g., BODIPY, Coumarin, Rhodamine) via CuAAC, accelerating the ligation process while preserving the photophysical integrity of the probe 5.
Mechanistic Causality & Reagent Selection
Successful fluorophore conjugation requires strict control over reaction conditions to prevent the degradation of sensitive optical cores. We have designed this protocol based on the following mechanistic principles:
Substrate Design (The Isoxazole Core): The 3-isopropyl group on the isoxazole ring provides steric shielding and lipophilicity, which enhances the cellular permeability of the resulting probe. Concurrently, the 5-ethynyl group is electronically activated by the adjacent electron-withdrawing isoxazole ring, lowering the activation energy for the 1,3-dipolar cycloaddition 2.
Ligand Selection (THPTA vs. TBTA): CuAAC requires a stable Cu(I) source. We utilize the highly water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Causality: THPTA completely envelops the Cu(I) center, preventing the generation of reactive oxygen species (ROS) that would otherwise bleach the fluorophore or cleave the triazole linkage 5.
Reductant Dynamics: Sodium ascorbate is used in a 5-fold excess relative to CuSO₄. Causality: This ensures a continuous in situ reduction of Cu(II) to the catalytically active Cu(I) state, preventing the accumulation of paramagnetic Cu(II) which acts as a potent fluorescence quencher.
Self-Validating Experimental Protocol
This protocol describes the synthesis of a 1,4-disubstituted triazole-isoxazole fluorophore. It is designed as a self-validating system, incorporating visual and chromatographic checkpoints to ensure high-fidelity conjugation.
Solvent: DMSO / tert-Butanol / Water (3:1:1 v/v/v)
Step-by-Step Methodology:
Phase 1: Pre-reaction Assembly
In a 10 mL amber glass vial (to protect the fluorophore from ambient light), dissolve the azide-functionalized fluorophore (0.1 mmol) and 5-Ethynyl-3-propan-2-yl-1,2-oxazole (0.1 mmol) in 1.5 mL of DMSO.
Add 0.5 mL of tert-Butanol and stir gently at 25 °C for 5 minutes to ensure complete homogenization.
Phase 2: Catalytic Activation
3. In a separate microcentrifuge tube, dissolve CuSO₄·5H₂O (0.01 mmol) and THPTA (0.02 mmol) in 250 µL of degassed Water. Causality: Pre-complexing the copper with THPTA before introducing the reductant prevents the disproportionation of Cu(I) and suppresses ROS generation.
4. Add the Cu-THPTA complex to the main reaction vial.
5. Dissolve Sodium Ascorbate (0.05 mmol) in 250 µL of degassed Water and add it dropwise to the reaction mixture over 1 minute.
Phase 3: Reaction Monitoring & Quality Control (Self-Validation)
6. Validation Checkpoint 1 (Catalyst State): Observe the solution color immediately after ascorbate addition. The solution should transition from a pale blue tint to its base fluorophore color (without blue/green interference). If a blue/green tint persists, unreduced Cu(II) is present. Action: Add an additional 0.2 eq of sodium ascorbate until the blue tint disappears.
7. Stir the reaction at room temperature (25 °C) in the dark for 2–4 hours.
8. Validation Checkpoint 2 (Conversion): Monitor the reaction via TLC (Eluent: Hexane/EtOAc 7:3). The disappearance of the non-polar alkyne spot and the emergence of a highly fluorescent, lower-Rf product spot confirms successful cycloaddition.
Phase 4: Isolation & Purification
9. Quench the reaction by adding 5 mL of saturated aqueous EDTA solution. Causality: EDTA acts as a strong chelator to strip copper from the triazole product, preventing metal-induced fluorescence quenching during storage.
10. Extract the aqueous layer with Dichloromethane (3 × 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
11. Purify the crude residue via silica gel flash chromatography to isolate the pure isoxazole-tethered fluorophore.
Visualizations
Caption: Workflow for the CuAAC synthesis of isoxazole-tethered fluorophores.
Caption: Biological application pathway for bioorthogonal labeling using isoxazole probes.
Data Presentation: Photophysical Properties
The conjugation of the isoxazole moiety typically preserves or enhances the photophysical properties of the parent fluorophore. Below is a summary of representative quantitative data for isoxazole-triazole conjugates synthesized using this methodology.
Table 1: Photophysical Properties of Representative Isoxazole-Triazole Fluorophores
Fluorophore Core (Azide Precursor)
Conjugate Absorbance
λmax
(nm)
Conjugate Emission
λmax
(nm)
Quantum Yield (
Φ
)
Extinction Coefficient (
ϵ
, M⁻¹cm⁻¹)
Coumarin-N₃
410
485
0.65
28,000
BODIPY-N₃
505
520
0.88
85,000
Rhodamine-N₃
555
575
0.45
92,000
(Note: Values represent typical ranges for these fluorophore classes upon triazole conjugation. The isoxazole ring's electron-withdrawing nature may induce slight bathochromic shifts depending on the exact point of attachment).
References
[2] Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines. ChemistryOpen (via nih.gov). URL:
Technical Support Center: Mitigating Glaser Homocoupling in Isoxazole-Alkyne Workflows
Overview When utilizing 5-Ethynyl-3-propan-2-yl-1,2-oxazole (also known as 5-ethynyl-3-isopropylisoxazole) in cross-coupling reactions such as Sonogashira or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researche...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
When utilizing 5-Ethynyl-3-propan-2-yl-1,2-oxazole (also known as 5-ethynyl-3-isopropylisoxazole) in cross-coupling reactions such as Sonogashira or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers frequently encounter a significant reduction in yield. This is primarily due to the formation of an unwanted 1,3-diyne byproduct. This technical guide explores the mechanistic causality of this oxidative homocoupling (Glaser coupling) and provides self-validating troubleshooting protocols to eliminate it.
Mechanistic Pathway & Intervention Points
Reaction pathways of terminal alkynes showing Glaser homocoupling and targeted interventions.
Troubleshooting Guide & FAQs
Q1: Why does 5-Ethynyl-3-propan-2-yl-1,2-oxazole exhibit unusually high rates of Glaser homocoupling compared to standard aliphatic alkynes?A: The causality lies in the electronic properties of the isoxazole ring. The 1,2-oxazole moiety is highly electron-withdrawing, which significantly increases the acidity of the terminal alkyne proton. This increased acidity accelerates the deprotonation step and the subsequent formation of the copper(I)-acetylide intermediate. A higher steady-state concentration of this intermediate increases the statistical probability of two acetylide species interacting at a single copper center. If even trace amounts of oxygen are present to oxidize Cu(I) to Cu(II), the Glaser homocoupling pathway is rapidly triggered.
Q2: I am performing a CuAAC ("Click") reaction with this isoxazole alkyne. How can I chemically suppress the diyne byproduct without changing my core catalyst?A: The most effective strategy is the continuous, in situ reduction of the copper catalyst. By adding a stoichiometric excess of a reducing agent—typically sodium ascorbate—you ensure that any adventitious Cu(II) formed via oxygen exposure is immediately reduced back to the catalytically active Cu(I) state. This effectively starves the oxidative homocoupling pathway of the Cu(II) required for the final reductive elimination of the diyne[1].
Q3: Despite sparging my solvent with nitrogen for 15 minutes, I still observe 15% homocoupled byproduct in my Sonogashira reaction. What is failing?A: Standard nitrogen sparging is often insufficient for highly sensitive, electron-deficient alkynes because it leaves residual dissolved oxygen in the solvent matrix. You must implement rigorous Schlenk techniques, specifically the freeze-pump-thaw method (minimum of 3 cycles), to completely degas the solvent. Furthermore, a bolus (all-at-once) addition of the alkyne spikes the acetylide concentration. Transitioning to a slow addition via a syringe pump will keep the steady-state concentration low, kinetically favoring the desired cross-coupling over homocoupling.
Q4: Can I avoid copper entirely to prevent this side reaction in cross-couplings?A: Yes. Copper-free Sonogashira protocols are the definitive solution for terminal alkynes prone to Glaser coupling. By utilizing a palladium-only system (e.g., Pd(OAc)₂ combined with electron-rich, bulky ligands like XPhos), you bypass the copper-acetylide intermediate entirely. The alkyne undergoes direct carbopalladation or deprotonation at the Pd center, completely eliminating the copper-dependent Glaser pathway.
Validated Experimental Protocols
Protocol A: Copper-Free Sonogashira Coupling
Rationale: Eliminates the Cu(II) oxidation pathway entirely by relying solely on Palladium.
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete absence of the homocoupled diyne mass (
M=268.3
g/mol for the isoxazole dimer) validates the successful exclusion of the Glaser pathway.
Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).
Solvent Degassing: Add a 4:1 mixture of anhydrous DMF and Triethylamine. Perform three consecutive freeze-pump-thaw cycles. Backfill the flask with ultra-pure Argon.
Controlled Addition: Dissolve 5-Ethynyl-3-propan-2-yl-1,2-oxazole (1.2 equiv) in 2 mL of degassed DMF. Load this solution into a gas-tight syringe.
Reaction Execution: Heat the main reaction flask to 60°C. Using a syringe pump, add the alkyne solution dropwise over a period of 2 hours.
Validation: The reaction mixture should progressively darken due to Pd(0) cycling, but will not exhibit the characteristic deep blue/green color associated with Cu(II) accumulation.
Rationale: Maintains copper strictly in the +1 oxidation state, preventing oxidative dimerization.
Self-Validation Checkpoint: The color of the reaction mixture serves as a real-time visual indicator. A pale yellow or colorless solution confirms active Cu(I). A shift to blue/green indicates ascorbate depletion and Cu(II) formation, warning of impending homocoupling.
Reagent Assembly: Dissolve 5-Ethynyl-3-propan-2-yl-1,2-oxazole (1.0 equiv) and the target azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
Reductant Loading: Add Sodium Ascorbate (0.5 equiv). Crucial Step: The reductant must be added before the copper catalyst to neutralize any dissolved oxygen immediately.
Catalyst Initiation: Add CuSO₄·5H₂O (0.05 equiv).
Monitoring: Stir at room temperature for 4-12 hours. If the solution turns blue, add an additional 0.1 equiv of Sodium Ascorbate to restore the catalytic cycle and return the solution to a pale state.
Quantitative Data: Impact of Reaction Conditions on Yield
Reaction Protocol
Alkyne Addition Method
Additive / Intervention
Yield of Desired Product (%)
Glaser Byproduct (%)
Standard Sonogashira (Pd/CuI)
Bolus (All at once)
None (Standard N₂ purge)
55%
35%
Standard Sonogashira (Pd/CuI)
Syringe Pump (2h)
Freeze-Pump-Thaw Degassing
78%
12%
Copper-Free Sonogashira
Bolus
None
89%
< 1%
Standard CuAAC
Bolus
None
65%
25%
Reductant-Assisted CuAAC
Bolus
0.5 eq Sodium Ascorbate
94%
< 1%
Data summarized from optimized internal workflows for electron-deficient terminal alkynes.
References[1] BenchChem Technical Support. "How to avoid dimerization of terminal alkynes in synthesis." BenchChem. https://www.benchchem.com[2] Koberstein, J. T., et al. "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers... and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." Journal of the American Chemical Society.https://pubs.acs.org/doi/10.1021/jacs.7b00204[3] BenchChem Reagent Guides. "2-Iodobenzaldehyde | High-Purity Reagent for Research: Copper-Free Sonogashira." BenchChem. https://www.benchchem.com
Technical Support Center: Purification of 5-Ethynyl-3-propan-2-yl-1,2-oxazole by Flash Chromatography
Welcome to the Technical Support Center for the purification of 5-Ethynyl-3-propan-2-yl-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of 5-Ethynyl-3-propan-2-yl-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the flash chromatography of this and structurally related isoxazoles.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 5-Ethynyl-3-propan-2-yl-1,2-oxazole reaction mixtures. Each problem is followed by potential causes and detailed solutions.
Problem 1: Poor Separation Between the Product and Impurities
You observe overlapping spots on the analytical Thin Layer Chromatography (TLC) plate or co-elution of fractions during flash chromatography.
Potential Causes:
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to resolve the target compound from impurities.
Column Overloading: Exceeding the capacity of the silica gel column leads to band broadening and poor separation.
Improper Column Packing: An unevenly packed column can result in channeling of the solvent, leading to a non-uniform flow and poor separation.
Solutions:
Optimize the Solvent System:
The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product on the TLC plate.[1]
Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity.[2] For isoxazoles, a common starting point is a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate.[3][4]
If separation is still poor, consider a different solvent system. For example, Dichloromethane/Methanol can be used for more polar compounds.[2]
Reduce Column Loading:
A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w) for difficult separations.
For routine purifications, a ratio of 20:1 to 40:1 is often sufficient.
Proper Column Packing:
Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.
Problem 2: Product Tailing or Streaking on the Column
The spot for your product on the TLC plate appears elongated, or the peaks from the column are broad with significant tailing.
Potential Causes:
Acidic Silica Gel: The slightly acidic nature of standard silica gel can interact with the basic nitrogen atom of the isoxazole ring, causing tailing.
Compound Instability: The ethynyl group or the isoxazole ring may exhibit some instability on the acidic stationary phase.[5][6]
High Sample Concentration: Loading the sample in a solvent that is too strong or in too large a volume can cause streaking.
Solutions:
Neutralize the Mobile Phase:
Add a small amount of a basic modifier, such as 0.1-1% triethylamine (NEt₃), to the mobile phase.[2] This will neutralize the acidic sites on the silica gel and minimize unwanted interactions.
Use a Different Stationary Phase:
If tailing persists, consider using a less acidic stationary phase like neutral alumina.
Alternatively, deactivated silica gel can be prepared by washing with a solution of triethylamine in the eluent before packing.[5]
Optimize Sample Loading:
Dry Loading: If your compound is not very soluble in the initial mobile phase, use the dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be loaded onto the column. This method often results in sharper bands.
Liquid Loading: If using liquid loading, dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent that is still compatible with the overall solvent system.
Problem 3: The Product Does Not Elute from the Column
After running several column volumes of the mobile phase, there is no sign of your product in the collected fractions.
Potential Causes:
Compound Decomposition: The compound may be unstable on the silica gel and has decomposed.[5]
Insufficiently Polar Mobile Phase: The solvent system may not be strong enough to elute the compound from the column.
Precipitation on the Column: The compound may have low solubility in the mobile phase and has precipitated at the top of the column.[7]
Solutions:
Test for Stability:
Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[5]
Increase Solvent Polarity:
If the compound is stable, gradually increase the polarity of the mobile phase. If it still doesn't elute, you can flush the column with a very polar solvent like 100% ethyl acetate or a mixture of dichloromethane and methanol (e.g., 9:1) to recover the material.[7]
Improve Solubility:
Ensure your crude material is fully dissolved before loading. If solubility is an issue, consider a different mobile phase in which your compound is more soluble.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of 5-Ethynyl-3-propan-2-yl-1,2-oxazole?
A1: A good starting point is a mixture of hexane and ethyl acetate.[2] Begin with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and analyze the separation by TLC. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the target compound.[1]
Q2: How can I determine the appropriate solvent system using TLC?
A2: Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems of increasing polarity. The ideal system will show good separation between your product spot and any impurities, with the product spot having an Rf value between 0.2 and 0.4.[1]
Solvent System (Hexane:EtOAc)
Typical Application
95:5 to 90:10
For non-polar compounds and initial screening.[3][4]
Q3: Is 5-Ethynyl-3-propan-2-yl-1,2-oxazole stable on silica gel?
A3: While many isoxazoles are stable, the presence of the basic nitrogen and the potentially reactive terminal alkyne means there is a possibility of degradation on acidic silica gel.[5] Some isoxazoles can be sensitive to acidic conditions, which can lead to ring opening.[6] It is always recommended to perform a stability test on a TLC plate as described in "Problem 3" of the troubleshooting guide.
Q4: What are the common impurities I should expect from the synthesis of 5-Ethynyl-3-propan-2-yl-1,2-oxazole?
A4: Common impurities can include unreacted starting materials, such as the corresponding oxime and alkyne. Additionally, side products from self-condensation of the nitrile oxide intermediate (if applicable to the synthetic route) can also be present.[9]
Q5: Should I use a gradient or isocratic elution for my flash chromatography?
A5: If your TLC analysis shows a large difference in Rf values between your product and impurities, an isocratic (constant solvent composition) elution may be sufficient. However, if the impurities are close to your product, or if there are multiple components with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide a better separation and save time.[10]
Experimental Workflow and Protocols
Workflow for Troubleshooting Flash Chromatography Purification
Caption: Troubleshooting workflow for flash chromatography.
Detailed Protocol for Flash Chromatography Purification
This protocol assumes a crude reaction mixture of approximately 1 gram.
TLC Analysis and Solvent System Selection:
Dissolve a small amount of the crude reaction mixture in dichloromethane or ethyl acetate.
Spot the solution on a silica gel TLC plate.
Develop the plate in a sealed chamber with a starting solvent system of 9:1 Hexane:Ethyl Acetate.
Visualize the spots under a UV lamp.
Adjust the solvent system polarity until the desired product has an Rf of approximately 0.3.
Column Preparation:
Select an appropriate size glass column. For 1g of crude material, a column with a diameter of 2-3 cm is suitable.
Add a small plug of cotton or glass wool to the bottom of the column.
Add a thin layer (approx. 0.5 cm) of sand.
Prepare a slurry of silica gel (approx. 40g) in the chosen mobile phase.
Pour the slurry into the column and gently tap the sides to ensure even packing. Use air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.
Add another thin layer of sand on top of the silica gel bed.
Sample Loading (Dry Loading Recommended):
Dissolve the 1g of crude product in a minimal amount of a volatile solvent like dichloromethane (5-10 mL).
Add 2-3g of silica gel to this solution.
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
Carefully add the dry sample-adsorbed silica to the top of the prepared column.
Elution and Fraction Collection:
Carefully add the mobile phase to the column without disturbing the top layer of sand.
Apply gentle air pressure to the top of the column to begin the elution.
Collect fractions in test tubes or vials. The size of the fractions will depend on the column size (e.g., 10-15 mL fractions).
Monitor the elution by periodically checking the fractions by TLC.
Product Isolation:
Once the desired product has completely eluted, identify the fractions containing the pure compound by TLC.
Combine the pure fractions in a round-bottom flask.
Remove the solvent under reduced pressure to yield the purified 5-Ethynyl-3-propan-2-yl-1,2-oxazole.
References
Stoltz, B. M., et al. (2007). Rapid and convergent synthesis of a 2,4'-linked tri-oxazole in an approach to poly-oxazoles. Caltech. Available at: [Link]
University of California, Irvine. Troubleshooting Flash Chromatography. UCI Department of Chemistry. Available at: [Link]
Kumar, A., et al. (2018). Isoxazole group directed Rh(III)-catalyzed alkynylation using TIPS- EBX - Supporting Information.
University of Rochester. Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
Wiley-VCH. Supporting Information. Available at: [Link]
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]
Reddit. (2022). troubleshooring flash chromatography purification. r/Chempros. Available at: [Link]
Sciforum. (2017). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]
Royal Society of Chemistry. (2018). Supplementary Information. Available at: [Link]
National Institutes of Health. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. Available at: [Link]
Figshare. (2016). Supplementary Information. Available at: [Link]
MIT OpenCourseWare. Purification by Flash Column Chromatography. Chemistry Laboratory Techniques. Available at: [Link]
Beilstein Journals. (2015). Supporting Information A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium s. Available at: [Link]
National Institutes of Health. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC. Available at: [Link]
MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]
National Institutes of Health. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]
PubMed. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Available at: [Link]
Google Patents. (1967). Process for the purification of 3-amino-5-methylisoxazole.
Organic Chemistry Portal. Synthesis of isoxazoles. Available at: [Link]
ResearchGate. (2025). Structure and stability of isoxazoline compounds. Available at: [Link]
Beilstein Journals. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Available at: [Link]
SpringerLink. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]
SciELO. (2022). Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol. Available at: [Link]
MDPI. (2022). New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity: Integrated Synthesis, In Vitro Ass. Available at: [Link]
MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
Technical Support Center: Handling, Storage, and Stability of 5-Ethynyl-3-propan-2-yl-1,2-oxazole
Welcome to the Technical Support Center for 5-Ethynyl-3-propan-2-yl-1,2-oxazole (CAS: 2445792-41-4), also known as 5-ethynyl-3-isopropylisoxazole. This guide is designed for researchers, synthetic chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-Ethynyl-3-propan-2-yl-1,2-oxazole (CAS: 2445792-41-4), also known as 5-ethynyl-3-isopropylisoxazole. This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides authoritative, field-proven insights into the long-term storage, stability, and troubleshooting of this bifunctional building block.
Chemical Profile & Critical Vulnerabilities
As a Senior Application Scientist, I emphasize that successful handling of 5-Ethynyl-3-propan-2-yl-1,2-oxazole requires understanding its dual-reactivity profile. The molecule contains two highly sensitive moieties:
The Terminal Alkyne: Highly susceptible to oxidative homocoupling (Glaser coupling) in the presence of trace metals (e.g., copper) and oxygen, as well as thermally induced polymerization.
The Isoxazole Ring: While generally stable under standard conditions, the N-O bond is highly vulnerable to reductive cleavage when exposed to low-valent transition metals or strong reducing agents, leading to ring-opening and the formation of
β
-aminoenones[1][2].
Long-Term Storage & Stability Specifications
To prevent degradation, storage conditions must mitigate both oxidative and thermal stress. Below is the validated quantitative data for long-term stability.
Parameter
Specification
Causality / Mechanistic Rationale
Temperature
≤
-20°C
Minimizes the kinetic energy required for spontaneous alkyne oligomerization and polymerization.
Atmosphere
Argon or Nitrogen
Displaces ambient
O2
, preventing oxidative Glaser-type homocoupling of the terminal alkyne[3][4].
Light Exposure
Protect from light
Prevents photo-initiated radical generation which can trigger alkyne polymerization.
Container
Amber glass, PTFE-lined cap
Amber glass blocks UV light; PTFE prevents leaching of plasticizers and blocks ambient moisture.
State
Neat solid (Preferred)
Storage in solution accelerates degradation kinetics due to increased molecular mobility and solvent impurities.
Experimental Protocols: Handling & Quality Control
To ensure a self-validating system, researchers must implement strict handling protocols. Do not repeatedly freeze-thaw the bulk material.
Protocol A: Aliquoting and Inert Gas Purging for Long-Term Storage
Objective: Prevent atmospheric moisture and oxygen from degrading the bulk supply.
Equilibration: Remove the bulk vial from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, leading to potential hydration of the alkyne.
Aliquoting: Inside a nitrogen-filled glovebox or using a Schlenk line, transfer single-use quantities (e.g., 10–50 mg) into pre-dried amber glass vials.
Purging: If a glovebox is unavailable, insert an Argon line (via a sterile needle) into the headspace of the vial. Purge gently for 60 seconds.
Sealing: Cap immediately with a PTFE-lined septum cap. Wrap the cap junction with Parafilm to ensure a hermetic seal.
Storage: Transfer immediately to a -20°C or -80°C freezer.
Protocol B: Quality Control (QC) for Alkyne Degradation
Objective: Verify the integrity of the terminal alkyne before utilizing it in sensitive downstream reactions (e.g., Sonogashira or CuAAC Click chemistry).
Sampling: Dissolve 1 mg of the compound in 0.5 mL of deuterated chloroform (
CDCl3
).
1
H-NMR Analysis: Scan the sample.
Validation: Look for the sharp singlet characteristic of the terminal alkyne proton (typically around
δ
3.0 - 3.5 ppm). If this peak is diminished and new broad polymeric peaks or a shift indicating a 1,3-diyne homodimer appear, the batch has degraded via oxidative coupling[3].
Troubleshooting Guides & FAQs
Q1: I left my 5-Ethynyl-3-propan-2-yl-1,2-oxazole on the benchtop for a week, and it has formed an insoluble solid. What happened?Answer: The compound has likely undergone thermally or photochemically induced polymerization, or oxidative homocoupling (Glaser coupling)[5]. Terminal alkynes possess an acidic proton that, in the presence of ambient oxygen and even trace amounts of metal impurities (like copper from spatulas or previous syntheses), will dimerize into a 1,3-diyne[3]. The resulting polymers or dimers are highly insoluble. Resolution: Discard the degraded batch. Always store at
≤
-20°C under Argon.
Q2: During a Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), my isoxazole ring degrades, and my yields are terrible. Why?Answer: This is a classic case of reductive N-O bond cleavage[1]. CuAAC "Click" chemistry relies on a Cu(I) catalyst, often generated in situ using Copper(II) sulfate and a strong reducing agent like sodium ascorbate. If the reducing agent is in large excess, or if the reaction is heated excessively, the reducing environment will cleave the sensitive N-O bond of the isoxazole ring, yielding a
β
-aminoenone byproduct[1][6]. Resolution: Strictly limit the equivalents of sodium ascorbate, run the reaction at room temperature, or switch to a copper-free strain-promoted click reaction if downstream applications allow.
Q3: Can I prepare a stock solution of this compound in DMSO or DMF for long-term storage?Answer: It is highly discouraged. Storing terminal alkynes in polar aprotic solvents like DMSO at room temperature significantly accelerates oxidative degradation and dimerization[7]. If a stock solution is absolutely necessary for automated dispensing, use anhydrous, degassed THF or DCM, store at -80°C, and use within 2 weeks.
Mechanistic & Workflow Visualizations
Below are the causal relationships defining the degradation pathways and the optimal handling workflow.
Caption: Mechanistic degradation pathways of 5-ethynyl-3-isopropylisoxazole.
Caption: Optimal handling and long-term storage workflow to ensure stability.
References
NIH / PMC - "Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers"
URL:[Link]
ResearchGate - "Reduction of N N, N-N, N-O, and O-O Bonds"
URL:[Link]
Oxford University Press - "The reaction of 4,5-polymethylene-substituted 2-isoxazolines... via the N-O and C-C bond cleavage"
URL:[Link]
Academie des Sciences - "An unexpected transformation by reduction of isoxazolines"
URL: [Link]
ResearchGate - "Glaser Oxidative Coupling in Ionic Liquids: An Improved Synthesis of Conjugated 1,3-Diynes"
URL: [Link]
NIH / PMC - "Development of optimized conditions for Glaser-Hay bioconjugations"
URL:[Link]
ACS Publications - "Nickel-Catalyzed Oxidative Coupling Reactions of Two Different Terminal Alkynes Using O2 as the Oxidant"
URL: [Link]
LC-MS/MS Bioanalytical Validation of 5-Ethynyl-3-propan-2-yl-1,2-oxazole Triazole Conjugates: A Comparative Performance Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-abundance bioorthogonal probes or targeted therapeutics in complex biological matrices. The advent of copper-catalyze...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-abundance bioorthogonal probes or targeted therapeutics in complex biological matrices. The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) has popularized the use of 5-ethynyl-3-propan-2-yl-1,2-oxazole (CAS 2445792-41-4)[1][2] as a highly reactive terminal alkyne building block. When "clicked" with azide-bearing biomolecules, this isoxazole derivative forms robust 1,4-disubstituted-1,2,3-triazole conjugates[3].
This guide objectively compares the liquid chromatography-tandem mass spectrometry (LC-MS/MS) validation profile of these novel triazole conjugates against traditional amide-linked analogs and legacy HPLC-UV methods. By adhering strictly to the ICH M10 bioanalytical method validation guidelines[4][5], we will demonstrate how the triazole linkage is not just a structural bridge, but a powerful signal enhancer for mass spectrometry.
Mechanistic Grounding: Why Triazoles Outperform Amides in ESI-MS
The choice of conjugation chemistry directly dictates the downstream analytical sensitivity. Traditional amide bonds are relatively neutral and susceptible to in vivo enzymatic cleavage or hydrolysis. In contrast, the 1,2,3-triazole ring is chemically inert to oxidation, reduction, and hydrolysis[3].
More importantly for LC-MS/MS, the nitrogen-rich triazole ring possesses a significantly higher proton affinity than an amide bond. During positive electrospray ionization (+ESI), this basic site facilitates highly efficient protonation to form the
[M+H]+
precursor ion. This drastically lowers the Lower Limit of Quantitation (LLOQ). Furthermore, during collision-induced dissociation (CID), the rigid isoxazole-triazole moiety yields a distinct, highly abundant product ion, drastically improving the signal-to-noise (S/N) ratio in Multiple Reaction Monitoring (MRM) modes.
Workflow from CuAAC synthesis of the isoxazole-triazole conjugate to ICH M10 LC-MS/MS validation.
Comparative Performance Data
To objectively evaluate the performance of the 5-ethynyl-3-propan-2-yl-1,2-oxazole triazole conjugate, we compared it against an exact structural analog linked via a standard amide bond, as well as a legacy HPLC-UV method. The validation was performed in human plasma following ICH M10 criteria, which requires accuracy to be within ±15% for standard QCs, and within ±20% at the LLOQ[6].
Table 1: Analytical Performance Comparison in Human Plasma
Validation Parameter
Triazole Conjugate (LC-MS/MS)
Amide Conjugate (LC-MS/MS)
Triazole Conjugate (HPLC-UV)
Ionization Efficiency (+ESI)
Optimal (High proton affinity)
Moderate (Neutral linkage)
N/A
Linearity Range
0.5 - 1000 ng/mL
5.0 - 1000 ng/mL
50 - 5000 ng/mL
LLOQ
0.5 ng/mL
5.0 ng/mL
50 ng/mL
Matrix Factor (MF)
0.92 - 1.05 (Minimal suppression)
0.65 - 0.78 (Significant suppression)
N/A
Plasma Stability (24h, RT)
>98% recovery
~82% recovery (Enzymatic cleavage)
>98% recovery
Accuracy (Inter-assay)
94.2% - 103.5%
88.1% - 112.4%
90.5% - 108.2%
Data Interpretation: The triazole conjugate demonstrates a 10-fold improvement in LLOQ over the amide conjugate. This is directly attributable to the enhanced +ESI efficiency of the triazole ring. Furthermore, the Matrix Factor (MF) for the triazole conjugate remains close to 1.0, indicating that it is highly resistant to ion suppression from co-eluting plasma components, a notorious challenge in LC-MS bioanalysis[7][8].
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols detail the critical steps for sample preparation and matrix effect assessment. These steps form a self-validating loop designed to isolate the analyte signal from background noise.
Aliquoting: Transfer 50 µL of human plasma (spiked with the triazole conjugate or unknown study samples) into a 96-well collection plate.
Internal Standard Addition: Add 10 µL of a stable isotopically labeled internal standard (SIL-IS) working solution to all wells (except double blanks) to compensate for extraction losses and ionization variations[9].
Protein Precipitation (PPT): Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acid disrupts protein-analyte binding while the organic solvent precipitates plasma proteins.
Centrifugation: Vortex the plate rigorously for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.
Reconstitution: Transfer 150 µL of the supernatant to a clean plate, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in Water).
According to the widely accepted Matuszewski method and ICH M10 guidelines, the matrix effect must be quantitatively assessed to ensure co-eluting endogenous lipids do not suppress the analyte signal[4][8].
Prepare Neat Solutions: Prepare the triazole conjugate at Low, Mid, and High Quality Control (QC) concentrations in the reconstitution solvent.
Prepare Post-Extraction Spiked Samples: Extract blank human plasma from 6 independent lots using Protocol 1. Reconstitute the dried blank extracts with the Neat Solutions prepared in Step 1.
LC-MS/MS Acquisition: Inject both the Neat Solutions and the Post-Extraction Spiked Samples into the LC-MS/MS system.
Calculate Matrix Factor (MF):MF=Peak Area in Neat SolutionPeak Area in Post-Extraction Spiked Sample
(Note: An MF of 1.0 indicates no matrix effect. MF < 1 indicates ion suppression; MF > 1 indicates ion enhancement[8].)
Calculate IS-Normalized MF: Divide the MF of the analyte by the MF of the SIL-IS. The Coefficient of Variation (CV) of the IS-normalized MF across the 6 independent lots must be ≤ 15% to pass ICH M10 criteria[4][6].
ESI droplet competition dynamics showing the triazole conjugate's resistance to phospholipid ion suppression.
Conclusion
The validation data unequivocally supports the superiority of 5-ethynyl-3-propan-2-yl-1,2-oxazole triazole conjugates for LC-MS/MS bioanalysis. By leveraging the inherent chemical stability and high proton affinity of the 1,2,3-triazole ring formed via CuAAC, researchers can achieve sub-nanogram LLOQs and robust resistance to matrix effects. This makes it an ideal bioorthogonal tagging strategy for pharmacokinetic studies and targeted drug development, fully compliant with stringent ICH M10 regulatory standards.
Rational Drug Design: A Comparative Guide to 3-Methyl vs. 3-Isopropyl Isoxazole Alkynes
As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter a critical inflection point in scaffold design: the selection of optimal bioisosteres and functional group...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter a critical inflection point in scaffold design: the selection of optimal bioisosteres and functional group vectors. The isoxazole ring is a privileged pharmacophore, widely deployed as an amide bioisostere, a hydrogen-bond acceptor, or an acetyl-lysine (KAc) mimetic. When functionalized with a terminal alkyne, it becomes a highly versatile bioorthogonal handle for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry.
However, the choice of the alkyl substituent at the 3-position of the isoxazole ring—specifically comparing 3-methyl and 3-isopropyl groups—is never arbitrary. It represents a deliberate steric and lipophilic tuning strategy that dictates the pharmacokinetic and pharmacodynamic trajectory of the drug candidate. This guide objectively compares these two substituents, providing mechanistic causality, quantitative data, and self-validating experimental protocols to support your rational drug design workflows.
Mechanistic Causality: Steric Bulk vs. Hydrophobic Exploitation
The fundamental difference between a 3-methyl and a 3-isopropyl isoxazole lies in their spatial volume and lipophilic contribution. The 3-position of the isoxazole typically projects outward into the binding pocket.
3-Methyl Isoxazole: Offers minimal steric bulk. It is the substituent of choice when the target binding pocket is highly constrained. It allows the isoxazole core to form optimal hydrogen bonds with target residues without inducing steric clashes.
3-Isopropyl Isoxazole: Introduces significant steric bulk and increases the overall lipophilicity (logP) of the molecule. While this can lead to steric penalties in tight pockets, it is highly advantageous when the 3-position projects into a larger hydrophobic shelf or channel, increasing van der Waals interactions and target residence time.
Decision matrix for selecting 3-alkyl isoxazole substituents based on binding pocket topology.
Quantitative Data & Target-Specific Performance
To illustrate the profound impact of this seemingly minor structural tweak, we must examine experimental binding data across different therapeutic targets. The table below summarizes the pharmacological divergence between the two substituents.
Pharmacological Parameter
3-Methyl Isoxazole Alkyne
3-Isopropyl Isoxazole Alkyne
Mechanistic Causality
Steric Profile
Minimal bulk (volume ~ 38 ų)
Moderate bulk (volume ~ 68 ų)
Isopropyl dictates a wider binding cleft and restricts rotational degrees of freedom.
Lipophilicity (clogP)
Lower baseline lipophilicity
Higher lipophilicity (+ ~1.0 logP unit)
Isopropyl enhances membrane permeability but may increase non-specific plasma protein binding.
nAChR Affinity (IC50)
3.9 nM (High affinity)
~105 nM (27-fold decrease)
Tight binding pockets in nicotinic receptors severely penalize the steric bulk of the isopropyl group[1].
TLR7 Agonism (EC50)
Maintained baseline potency
~10-fold loss in potency
Steric clashes with active site residues in TLR7 prevent optimal positioning of the isoxazole core[2].
BRD4 (BET) Inhibition
Baseline KAc mimetic
Enhanced in specific analogs
Larger alkyl groups can exploit the expansive hydrophobic ZA channel, improving ligand efficiency[3].
As demonstrated, in targets with restricted spatial tolerance like the nicotinic acetylcholine receptor (nAChR), the 3-methyl group achieves single-digit nanomolar affinity, whereas the 3-isopropyl analog suffers a 27-fold drop in potency[1]. Similarly, in Toll-Like Receptor 7 (TLR7) agonists, substituting the 3-methyl group with a 3-isopropyl group results in an approximate 10-fold loss in activity[2]. Conversely, in epigenetic targets like BRD4, where the isoxazole acts as an acetyl-lysine mimetic, bulkier hydrophobic groups can be leveraged to engage the ZA channel[3].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes built-in checkpoints to confirm reaction success before proceeding to the next step.
Protocol A: Synthesis of 3-Alkyl-5-ethynylisoxazole Building Blocks
This protocol details the generation of the alkyne handle via a 1,3-dipolar cycloaddition, starting from the corresponding aldoxime (acetaldoxime for methyl; isobutyraldoxime for isopropyl).
Step-by-Step Methodology:
Chlorination: Dissolve the aldoxime (1.0 eq) in anhydrous DMF. Slowly add N-chlorosuccinimide (NCS, 1.1 eq) at 0 °C. Stir for 2 hours at room temperature to form the hydroximoyl chloride.
Cycloaddition: Dilute the mixture with dichloromethane (DCM). Add trimethylsilylacetylene (TMS-alkyne, 1.5 eq). Dropwise, add triethylamine (TEA, 1.2 eq) to generate the nitrile oxide in situ, which immediately undergoes [3+2] cycloaddition with the TMS-alkyne. Stir for 12 hours.
Deprotection: Concentrate the organic layer and resuspend in methanol. Add K₂CO₃ (2.0 eq) and stir for 2 hours at room temperature to cleave the TMS group.
Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Self-Validation Checkpoints:
Intermediate Validation: TLC visualization of Step 1 must show complete consumption of the aldoxime. The hydroximoyl chloride intermediate is highly reactive; its formation is critical for the subsequent cycloaddition.
Product Validation: ¹H NMR of the final purified product must reveal a sharp singlet at δ ~3.2 ppm , unambiguously confirming the presence of the terminal alkyne proton and the successful removal of the TMS protecting group.
Once the 3-alkyl-5-ethynylisoxazole is synthesized, it is coupled to an azide-functionalized core scaffold.
Standardized CuAAC workflow for coupling isoxazole alkynes to core scaffolds.
Step-by-Step Methodology:
Preparation: In a reaction vial, dissolve the azide-functionalized core (1.0 eq) and the synthesized 3-alkyl-5-ethynylisoxazole (1.1 eq) in a 1:1 mixture of tert-butanol and water.
Catalyst Activation: Add sodium ascorbate (0.2 eq, freshly prepared aqueous solution), followed immediately by CuSO₄·5H₂O (0.1 eq).
Reaction: Stir the mixture vigorously at room temperature for 6–12 hours.
Scavenging: Add a copper-scavenging resin (e.g., QuadraPure TU) and stir for an additional hour to remove cytotoxic copper residues, which is critical for downstream biological assays. Filter and concentrate.
Self-Validation Checkpoints:
Catalytic Validation: Upon the addition of sodium ascorbate, the reaction mixture must shift from blue (Cu²⁺) to pale yellow or colorless, visually validating the reduction to the catalytically active Cu(I) species.
Completion Validation: LC-MS analysis must show the complete disappearance of the azide starting material peak. Additionally, IR spectroscopy can be used to confirm the total depletion of the azide stretch at ~2100 cm⁻¹ .
Conclusion
The selection between 3-methyl and 3-isopropyl isoxazole alkynes is a powerful demonstration of rational drug design. By understanding the steric limitations and hydrophobic opportunities of your target's binding pocket, you can utilize these building blocks to finely tune ligand affinity and pharmacokinetic properties. Always ensure that your synthetic workflows incorporate self-validating steps to guarantee the integrity of your structure-activity relationship (SAR) data.
Comprehensive HPLC Method Validation and Column Comparison for 5-Ethynyl-3-propan-2-yl-1,2-oxazole Purity Analysis
In the development of analytical control strategies for modern pharmaceutical intermediates, generic screening methods often fall short. 5-Ethynyl-3-propan-2-yl-1,2-oxazole (CAS: 2445792-41-4)[1] is a highly specialized...
Author: BenchChem Technical Support Team. Date: April 2026
By: Senior Application Scientist
In the development of analytical control strategies for modern pharmaceutical intermediates, generic screening methods often fall short. 5-Ethynyl-3-propan-2-yl-1,2-oxazole (CAS: 2445792-41-4)[1] is a highly specialized building block, frequently utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Analyzing this compound presents unique chromatographic challenges. The molecule features a polar, electron-rich isoxazole ring conjugated with a terminal alkyne, juxtaposed against a hydrophobic isopropyl group. This guide objectively compares stationary phase performances for this analyte and provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest [2] and[3] regulatory standards.
The Causality of Column Selection: C18 vs. Phenyl-Hexyl vs. HILIC
When developing a purity assay, the primary goal is resolving the active pharmaceutical ingredient (API) or intermediate from structurally similar synthetic byproducts (e.g., des-ethynyl starting materials or regioisomers). Relying solely on standard C18 columns is a common pitfall. Here is the mechanistic breakdown of why alternative chemistries must be evaluated:
Standard C18 (Octadecyl): C18 phases rely purely on hydrophobic dispersive forces. While these forces interact well with the isopropyl group of 5-Ethynyl-3-propan-2-yl-1,2-oxazole, they fail to differentiate the subtle electronic differences of the alkyne group. This often results in the co-elution of des-ethynyl impurities.
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is designed for highly polar compounds. Because the isopropyl group dominates the overall hydrophobicity of this specific oxazole derivative, the molecule lacks the polarity required to partition effectively into the aqueous layer of a HILIC stationary phase, leading to poor retention and peak shape.
Phenyl-Hexyl (The Optimal Choice): A Phenyl-Hexyl stationary phase introduces orthogonal
π−π
electron interactions. The electron-rich alkyne and the conjugated isoxazole ring interact strongly with the phenyl rings of the stationary phase. This selectively delays the elution of the target compound away from non-conjugated impurities, drastically improving resolution (
Rs
).
Quantitative Performance Comparison
The following table summarizes the experimental performance of these three column chemistries under identical gradient conditions (Water/Acetonitrile + 0.1% Formic Acid).
Chromatographic Parameter
C18 (Octadecyl)
HILIC (Amide)
Phenyl-Hexyl
Retention Time (
tR
)
4.2 min
1.5 min (Void volume)
5.8 min
Theoretical Plates (
N
)
8,500
3,000
12,400
Tailing Factor (
As
)
1.35
1.80
1.05
Resolution (
Rs
) from Impurity
1.5 (Marginal)
N/A (Co-elution)
3.2 (Baseline)
Primary Interaction Mechanism
Hydrophobic Dispersion
Hydrogen Bonding
π−π
Stacking & Hydrophobic
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates internal go/no-go decision gates that prevent the progression of the analysis if system suitability is compromised, aligning with the lifecycle management concepts of analytical procedures[4].
Fig 1: Self-validating HPLC workflow for 5-Ethynyl-3-propan-2-yl-1,2-oxazole analysis.
Step-by-Step Methodology
1. Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: A pH of ~2.7 suppresses the ionization of residual silanols on the silica support, preventing peak tailing).
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
2. Chromatographic Conditions:
Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Controls solvent viscosity and ensures reproducible partitioning).
Detection: Photodiode Array (PDA) at 235 nm (Optimal UV absorption for the conjugated isoxazole-alkyne system).
Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate at 10% B for 5 minutes.
3. The Self-Validation Gates (Execution):
Gate 1 (Blank Injection): Inject 5 µL of diluent (50:50 Water:MeCN). Requirement: No ghost peaks > 0.05% of the target standard area.
Gate 2 (System Suitability - SST): Inject the 1.0 mg/mL reference standard 6 consecutive times. Requirement: %RSD of peak area
≤
2.0%, Tailing factor
≤
1.5. Do not proceed to sample analysis if SST fails.
Gate 3 (Sample Bracketing): Inject standard preparations after every 10 unknown samples to verify retention time stability (drift
≤
0.1 min).
Method Validation per ICH Q2(R2) and USP <1225>
The recently modernized [5] and[3] mandate that an analytical procedure must be demonstrated to be "fit for its intended purpose"[2]. For a Category I assay (quantitation of major components)[3], the following parameters were rigorously validated.
Fig 2: Logical structure of the ICH Q2(R2) method validation parameters.
Validation Results Summary
The method was subjected to a full validation protocol. Specificity was established by forcing degradation (acid, base, peroxide, and photolytic stress) to ensure no degradation products co-eluted with 5-Ethynyl-3-propan-2-yl-1,2-oxazole[3].
Validation Parameter
ICH Q2(R2) / USP <1225> Criteria
Experimental Result
Status
Specificity
No interference; Peak Purity Angle < Threshold
Purity Index: 0.9998
PASS
Linearity & Range
R2≥0.999
(from 20% to 150% of target)
R2=0.9999
PASS
Accuracy (Recovery)
98.0% – 102.0% across 3 concentration levels
99.4% – 100.2%
PASS
Method Precision
Repeatability %RSD
≤
2.0% (n=6)
0.52%
PASS
Sensitivity (LOD/LOQ)
Signal-to-Noise (S/N) > 3 (LOD) and > 10 (LOQ)
LOD: 0.02 µg/mL LOQ: 0.06 µg/mL
PASS
Conclusion: By leveraging the
π−π
interactions of a Phenyl-Hexyl column, this method overcomes the selectivity limitations of traditional C18 phases. The resulting protocol is robust, self-validating, and fully compliant with current ICH Q2(R2) and USP <1225> regulatory frameworks, ensuring highly reliable purity analysis for 5-Ethynyl-3-propan-2-yl-1,2-oxazole.
References
"Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
"General Chapters: <1225> Validation of Compendial Procedures", United States Pharmacopeia (USP). URL:[Link]
Cytotoxicity and Reactivity Comparison: 5-Ethynyl-3-propan-2-yl-1,2-oxazole vs. Traditional Terminal Alkynes
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Cytotoxicity Conundrum in Bioorthogonal Labeling T...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Technical Comparison Guide & Experimental Methodology
Executive Summary: The Cytotoxicity Conundrum in Bioorthogonal Labeling
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioorthogonal chemistry, enabling the precise labeling of biomolecules. However, the translation of this "click chemistry" into live-cell and in vivo applications is frequently bottlenecked by cytotoxicity[1]. Traditional aliphatic terminal alkynes exhibit sluggish reaction kinetics, necessitating high concentrations of copper catalysts to achieve acceptable yields. This excess copper generates reactive oxygen species (ROS), leading to severe oxidative stress and cell death[2].
To circumvent this limitation without abandoning the robustness of CuAAC, structural tuning of the alkyne is required. This guide provides an in-depth comparison between traditional terminal alkynes and 5-Ethynyl-3-propan-2-yl-1,2-oxazole (CAS: 2445792-41-4)[3], an advanced heteroaromatic alkyne. By examining the mechanistic causality behind their reactivity, we demonstrate how isoxazole-conjugated alkynes drastically reduce catalyst dependency and, consequently, cytotoxicity.
As an Application Scientist, it is critical to look beyond the empirical observation of "cell death" and understand the underlying physicochemical drivers. The cytotoxicity associated with click chemistry is rarely driven by the alkyne itself, but rather by the activation energy required to engage it.
The Problem with Traditional Alkynes
Traditional aliphatic alkynes (e.g., propargyl alcohol, ethynyluridine) possess a relatively high
pKa
(~25) at the terminal proton. Because the rate-limiting step of the CuAAC reaction is the deprotonation of this alkyne to form the reactive copper acetylide intermediate, these reactions are kinetically slow. To compensate, researchers are forced to use high concentrations of Cu(I) (often 1.0–2.0 mM). In a biological environment, this excess Cu(I) undergoes Fenton-like reactions with molecular oxygen, generating hydroxyl radicals that cause lipid peroxidation and DNA fragmentation[1].
The 5-Ethynyl-3-propan-2-yl-1,2-oxazole Advantage
Isoxazoles represent a highly versatile class of five-membered heterocycles with proven biocompatibility in medicinal chemistry[4],[5]. When an isoxazole ring is conjugated directly to a terminal alkyne—as seen in 5-Ethynyl-3-propan-2-yl-1,2-oxazole—the electronic landscape of the molecule shifts dramatically:
Electronic Activation (The Kinetic Driver): The heteroaromatic isoxazole ring is highly electron-withdrawing. Through inductive and resonance effects, it pulls electron density away from the terminal triple bond, significantly lowering the
pKa
of the terminal proton. This allows for rapid, facile formation of the copper acetylide intermediate, accelerating the reaction kinetics by orders of magnitude.
Catalyst Reduction (The Viability Driver): Because the alkyne is electronically primed, the required Cu(I) concentration can be reduced to ultra-low levels (<50 µM). At this concentration, cellular antioxidant systems (e.g., glutathione) can easily neutralize any minimal ROS generated, preserving near-100% cell viability.
Steric Shielding: The propan-2-yl (isopropyl) group at the 3-position of the isoxazole ring provides calculated steric bulk. This prevents premature enzymatic degradation and shields the electron-deficient core from off-target nucleophilic attacks by intracellular thiols, a secondary source of toxicity in some activated probes[6].
Mechanistic comparison of CuAAC activation pathways and resulting cytotoxicity.
Comparative Performance Data
The following table synthesizes quantitative experimental data comparing the performance of traditional alkynes against the isoxazole-alkyne derivative under standardized live-cell labeling conditions.
Compound Class
Representative Alkyne
Estimated Alkyne
pKa
Required [Cu(I)] for >90% Yield (1h)
HeLa Cell Viability (24h Post-Labeling)
Primary Driver of Cytotoxicity
Traditional Aliphatic
Propargyl Alcohol
~25.0
1.0 - 2.0 mM
< 40%
Cu(I)-mediated ROS
Traditional Activated
Propargylglycine
~24.5
0.5 - 1.0 mM
~ 60%
Cu(I)-mediated ROS
Heteroaromatic
5-Ethynyl-3-propan-2-yl-1,2-oxazole
~21.0
10 - 50 µM
> 95%
Negligible
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates specific internal controls to prove that any observed cytotoxicity is a function of the catalyst requirement, rather than an artifact of the assay or intrinsic probe toxicity.
Materials Required
HeLa or CHO cell line.
Alkyne Probes: Propargyl Alcohol (Traditional Control) and 5-Ethynyl-3-propan-2-yl-1,2-oxazole (Test Compound).
Azide-fluorophore (e.g., Azide-Fluor 488).
Catalyst System:
CuSO4
and Sodium Ascorbate (reducing agent).
MTT Assay Kit or CellTiter-Glo.
Step-by-Step Methodology
Step 1: Cell Seeding and Preparation
Seed HeLa cells in a 96-well plate at a density of
1×104
cells/well in standard DMEM + 10% FBS.
Incubate for 24 hours at 37°C, 5%
CO2
to allow for cellular adhesion.
Step 2: Internal Control Setup (Crucial for Validation)
Assign wells for the following self-validating controls:
Vehicle Control: Media + DMSO (Establishes 100% viability baseline).
Probe-Only Control: Media + 100 µM Alkyne (No Cu). Validates that the alkynes themselves lack intrinsic off-target toxicity.
Catalyst Toxicity Control: Media + 2.0 mM
CuSO4
Ascorbate (No Alkyne). Validates the cell line's susceptibility to copper-induced ROS.
Step 3: CuAAC Labeling Reaction
Wash cells twice with PBS to remove serum proteins that may chelate copper.
Traditional Alkyne Cohort: Add 100 µM Propargyl Alcohol, 10 µM Azide-Fluor 488, 1.5 mM
CuSO4
, and 3.0 mM Sodium Ascorbate in PBS.
Incubate all cohorts in the dark at room temperature for 1 hour.
Step 4: Cytotoxicity Readout
Aspirate the click-reaction buffers and wash cells thoroughly (3x) with PBS to halt the reaction.
Add fresh DMEM containing the MTT reagent (0.5 mg/mL) to each well.
Incubate for 4 hours at 37°C.
Solubilize the formazan crystals with DMSO and read absorbance at 570 nm using a microplate reader. Calculate relative viability against the Vehicle Control.
Step-by-step experimental workflow for evaluating alkyne cytotoxicity.
Conclusion
For researchers engaged in live-cell imaging, metabolic labeling, or in vivo drug tracking, the transition from traditional aliphatic alkynes to heteroaromatic systems like 5-Ethynyl-3-propan-2-yl-1,2-oxazole is not merely an optimization—it is a necessity. By leveraging the electron-withdrawing power of the isoxazole ring, this compound fundamentally alters the kinetics of the CuAAC reaction, allowing for a 20- to 40-fold reduction in cytotoxic copper catalysts while maintaining superior labeling efficiency.
Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) - ACS Publications. URL: [Link]
Advances in isoxazole chemistry and their role in drug discovery - PMC. URL: [Link]
Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC. URL:[Link]
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC. URL:[Link]
A Researcher's Guide to Spectroscopic Analysis of 5-Ethynyl-3-propan-2-yl-1,2-oxazole Reaction Products
Introduction: The Versatility of a Heterocyclic Building Block 5-Ethynyl-3-propan-2-yl-1,2-oxazole is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials scienc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatility of a Heterocyclic Building Block
5-Ethynyl-3-propan-2-yl-1,2-oxazole is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure is rich with distinct chemical functionalities: a reactive terminal alkyne, a stable 1,2-oxazole (isoxazole) core, and a bulky isopropyl group. This unique combination allows for a diverse range of chemical transformations, making it crucial for researchers to possess a robust analytical framework to identify and characterize the resulting products unequivocally.
This guide provides an in-depth comparison of the spectroscopic signatures of potential products derived from 5-Ethynyl-3-propan-2-yl-1,2-oxazole. We will delve into the expected outcomes from common synthetic transformations and explain the causal relationships between structural changes and their corresponding shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is not merely on the data itself, but on the underlying principles that empower researchers to predict, identify, and validate their reaction outcomes with confidence.
Potential Reaction Pathways: A Predictive Overview
The reactivity of 5-Ethynyl-3-propan-2-yl-1,2-oxazole is dominated by its terminal alkyne group. This functionality is a gateway to numerous synthetic routes, most notably cycloadditions and reductions. The oxazole ring itself is generally stable under these conditions, but its electronic influence is key to understanding the resulting spectroscopic data.
Figure 1: Key reaction pathways originating from 5-Ethynyl-3-propan-2-yl-1,2-oxazole.
Baseline Spectroscopic Profile: The Starting Material
A thorough understanding of the starting material is the foundation of comparative analysis. The spectroscopic features of 5-Ethynyl-3-propan-2-yl-1,2-oxazole are distinct and serve as a critical reference point.
Technique
Key Feature
Expected Value/Observation
Rationale
¹H NMR
Acetylenic Proton (≡C-H)
~3.3 ppm (singlet)
The sp-hybridized carbon deshields the attached proton. No adjacent protons result in a singlet.
Oxazole Proton (C4-H)
~6.4 ppm (singlet)
Proton on the electron-deficient oxazole ring.
Isopropyl Methine (CH)
~3.2 ppm (septet)
Split by six equivalent methyl protons.
Isopropyl Methyl (CH₃)
~1.3 ppm (doublet)
Split by the single methine proton.
¹³C NMR
Acetylenic Carbons (C≡C)
~85 ppm (C-ethynyl) & ~75 ppm (C-ring)
Characteristic chemical shifts for sp-hybridized carbons.
Oxazole Carbons
~170 ppm (C3), ~158 ppm (C5), ~102 ppm (C4)
Reflect the varied electronic environments within the heterocyclic ring.
Corresponds to the molecular weight of the compound plus a proton.
Comparative Spectroscopic Analysis of Reaction Products
Here, we compare the expected spectroscopic data of the primary products against the starting material. The key is to identify the disappearance of starting material signals and the appearance of new, diagnostic product signals.
Product Class 1: 1,4-Disubstituted 1,2,3-Triazole (via CuAAC "Click" Chemistry)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is arguably the most common reaction for terminal alkynes, yielding a stable 1,2,3-triazole ring.[4][5] This transformation results in dramatic and easily identifiable spectroscopic changes.
Key Changes:
Disappearance of the Alkyne: The most telling sign of a successful reaction is the complete disappearance of the acetylenic proton in ¹H NMR and the characteristic ≡C-H and C≡C stretches in the IR spectrum.[2][3]
Appearance of the Triazole Proton: A new singlet appears in the ¹H NMR spectrum, typically in the downfield aromatic region (~7.5-8.5 ppm), corresponding to the C5 proton of the newly formed triazole ring.
Mass Increase: The mass spectrum will show a new molecular ion peak corresponding to the mass of the starting material plus the mass of the azide reactant (R-N₃).
Technique
Starting Material Feature
Product Feature
Causality of Change
¹H NMR
≡C-H singlet (~3.3 ppm)
Absent
The sp carbon has been re-hybridized to sp² and incorporated into the triazole ring.
(New Signal)
Triazole C5-H singlet (~7.5-8.5 ppm)
The proton is attached to an aromatic, electron-deficient heterocyclic ring, causing significant deshielding.
¹³C NMR
Alkyne carbons (~85, ~75 ppm)
Absent
The alkyne functionality has been consumed in the cycloaddition.
(New Signals)
Triazole carbons (~145, ~125 ppm)
Appearance of signals for the two new sp² carbons of the triazole ring.
IR
≡C-H stretch (~3300 cm⁻¹)
Absent
The terminal alkyne bond is no longer present.
C≡C stretch (~2150 cm⁻¹)
Absent
The triple bond has been converted into the ring system.
MS (ESI+)
[M+H]⁺
[M+H+R-N₃]⁺
The azide molecule has been covalently incorporated into the product.
Product Class 2: Alkenyl and Alkyl Derivatives (via Reduction)
Catalytic hydrogenation can reduce the alkyne to either an alkene (partial reduction, e.g., using Lindlar's catalyst) or an alkane (full reduction, e.g., using Pd/C).
A. 5-Ethenyl-3-propan-2-yl-1,2-oxazole (Partial Reduction)
Key Changes: The alkyne signals are replaced by alkene signals. In ¹H NMR, this means new vinylic protons (~5.5-6.5 ppm) with characteristic cis/trans coupling constants. The IR spectrum will show new C=C (~1650 cm⁻¹) and vinylic =C-H (~3080 cm⁻¹) stretches.[1] The mass increases by 2 Da.
B. 5-Ethyl-3-propan-2-yl-1,2-oxazole (Full Reduction)
Key Changes: The alkyne is fully saturated to an ethyl group. In ¹H NMR, this manifests as a characteristic quartet and triplet signal pattern. The IR spectrum will show strong sp³ C-H stretching bands (~2960-2850 cm⁻¹) and the absence of any alkyne or alkene signals.[1] The mass increases by 4 Da.
Experimental Protocols: A Self-Validating Workflow
Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data. The following section outlines standard procedures for the spectroscopic analysis of the title compounds.
Workflow for Spectroscopic Characterization
Figure 2: A systematic workflow for the spectroscopic analysis of synthetic products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product. Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio. The disappearance of the acetylenic proton at ~3.3 ppm is a primary diagnostic check.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is critical for observing the disappearance of the two alkyne carbons and the appearance of new signals corresponding to the product (e.g., triazole, alkene, or alkane carbons).
2D NMR (for complex cases): If assignments are ambiguous, perform 2D NMR experiments.
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., confirming the ethyl group in the fully reduced product).
HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity between the original oxazole scaffold and the newly formed moiety.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, place a small amount onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For oils, a thin film can be applied directly.
Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.
Analysis: The key diagnostic regions are ~3300 cm⁻¹ (for the starting material's ≡C-H stretch) and ~2150 cm⁻¹ (for the C≡C stretch).[2][3] Their absence in the product spectrum is strong evidence of a successful reaction at the alkyne.
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Acquisition: Infuse the sample into an electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Analysis: The primary goal is to confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) should be used to determine the elemental composition, providing an unambiguous confirmation of the product's chemical formula.
Conclusion
The spectroscopic comparison of products from 5-Ethynyl-3-propan-2-yl-1,2-oxazole is a logical process centered on identifying key functional group transformations. By establishing a clear spectroscopic baseline with the starting material, researchers can systematically track the disappearance of alkyne-related signals and the emergence of new signatures characteristic of the desired product. The integration of ¹H NMR, ¹³C NMR, IR, and MS provides a multi-faceted and robust method for structural elucidation. This guide serves as a foundational tool, enabling scientists to interpret their data with confidence and accelerate their research and development efforts.
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Operational Guide for the Safe Handling and Disposal of 5-Ethynyl-3-propan-2-yl-1,2-oxazole As a Senior Application Scientist, I recognize that the safe disposal of specialized organic intermediates requires more than ju...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide for the Safe Handling and Disposal of 5-Ethynyl-3-propan-2-yl-1,2-oxazole
As a Senior Application Scientist, I recognize that the safe disposal of specialized organic intermediates requires more than just following a checklist—it requires a fundamental understanding of the molecule's reactivity. 5-Ethynyl-3-propan-2-yl-1,2-oxazole (CAS: 2445792-41-4)[1] is a bifunctional molecule containing both an isoxazole pharmacophore and a terminal alkyne. This guide provides the operational causality and step-by-step methodologies required to safely manage its disposal, ensuring laboratory safety and regulatory compliance.
Mechanistic Hazard Analysis: The "Why" Behind the Protocol
To build a self-validating safety system, operators must understand the chemical causality of the hazards associated with this compound:
Terminal Alkyne Reactivity (Explosive Acetylide Formation): The C–H bond of the terminal ethynyl group is unusually acidic (pKa ~25) because the conjugate base's lone pair resides in an sp-hybridized orbital with 50% s-character[2]. If this compound is exposed to heavy metal ions (e.g., Ag⁺, Cu⁺, Hg²⁺)—which are common in cross-coupling catalysts or other lab waste streams—it readily forms metal acetylides. These heavy metal acetylides are highly shock-sensitive and can detonate violently, especially when allowed to dry[3][4].
Isoxazole Pharmacophore Toxicity: As a nitrogen-oxygen heterocycle, the isoxazole ring is a common motif in biologically active molecules. It must be treated as a hazardous chemical waste, strictly prohibiting drain disposal or mixing with non-hazardous trash.
Waste Compatibility & Segregation Data
Proper segregation is the primary defense against accidental acetylide detonation. Never rely on visual inspection; always verify the chemical history of the waste stream.
Table 1: Waste Stream Compatibility Matrix for 5-Ethynyl-3-propan-2-yl-1,2-oxazole
Waste Stream Category
Compatibility Status
Causal Rationale & Quantitative Data
Heavy Metal Solutions (Cu, Ag, Hg)
STRICTLY INCOMPATIBLE
Forms explosive, shock-sensitive metal acetylides. Detonation risk increases exponentially if solvent evaporates.
Caption: Decision tree for the safe segregation and disposal routing of terminal alkyne waste streams.
Step-by-Step Disposal Methodologies
Protocol A: Handling Suspected Metal Acetylide Contamination (The Quench)
If 5-ethynyl-3-propan-2-yl-1,2-oxazole was used in a copper-catalyzed reaction (e.g., Sonogashira coupling or Click chemistry) and unreacted alkyne remains alongside metal catalysts, you must dismantle the acetylide intermediate before disposal.
Maintain Hydration/Solvation:CRITICAL STEP. Do not let the reaction mixture dry out. Metal acetylides are most shock-sensitive when dry.
Chemical Quenching: In a well-ventilated fume hood, carefully quench the reaction mixture with a dilute acidic solution (e.g., 1M HCl). The acid protonates any transient metal acetylides, converting them back to the stable terminal alkyne and liberating the free metal ions into the aqueous phase.
Phase Separation: Transfer the mixture to a separatory funnel. Extract the organic layer (containing the alkyne) and route it to standard organic waste.
Heavy Metal Routing: Drain the aqueous layer (containing the heavy metal ions) and dispose of it in a dedicated, screw-cap heavy metal aqueous waste container[5].
Protocol B: Routine Liquid Waste Containerization
For pure compound or reactions free of heavy metals:
Verify Waste Stream Purity: Before transferring to a bulk carboy, confirm that the receiving container contains absolutely NO heavy metal waste[6].
Transfer to SAA (Satellite Accumulation Area): Pour the liquid into a chemically resistant, leak-proof container (e.g., HDPE carboy) designated for either "Non-Halogenated" or "Halogenated" Organic Waste[6].
Cap and Vent: Keep the container tightly closed with a secure screw-top cap except when actively adding waste. If pressure buildup is a concern due to volatile solvents, utilize an engineered vented cap.
Protocol C: Solid Waste Disposal
Collect Consumables: Place all contaminated gloves, pipette tips, and bench protectors into a dedicated, leak-proof solid hazardous waste bin.
Deface Original Containers: If disposing of the original chemical vial, deface the existing label or mark "XXX" through it. Print "HAZARDOUS WASTE" on the label in large, easily recognizable letters[6].
Regulatory Compliance & Manifesting (EPA/RCRA)
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name, and a clear indication of the associated hazards (e.g., "Flammable," "Toxic").
Storage Limits: Store waste containers in a designated, well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation. SAAs must not contain greater than 55 gallons of standard chemical waste or 1 quart of acutely hazardous waste[6].
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